Tween 20
Description
This compound is a polyoxyethylene sorbitol ester that belongs to the polysorbate family. It is a nonionic detergent having a molecular weight of 1,225 daltons, assuming 20 ethylene oxide units, 1 sorbitol, and 1 lauric acid as the primary fatty acid. The ethylene oxide subunits are responsible for the hydrophilic nature of the surfactant, while the hydrocarbon chains provide the hydrophobic environment. Sorbitol forms the backbone ring to which the ethylene oxide polymers are attached.0>>Polysorbate 20 is a hydrophilic nonionic surfactant generally used as emulsifiers, dispersing agent and solubilizer.0>>Polysorbate 20, also known as tween 60 or polysorbic acid, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 20 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 20 has been primarily detected in urine. Within the cell, polysorbate 20 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 20 has a mild, alcohol, and bitter taste.0>>Sorbitan mono-9-octadecanoate poly(oxy-1,2-ethanediyl) derivatives; complex mixtures of polyoxyethylene ethers used as emulsifiers or dispersing agents in pharmaceuticals.
Properties
IUPAC Name |
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFHLTUCJZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922815 | |
| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |
| Record name | Polyoxyethylene sorbitan monopalmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polysorbate 20 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16738 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polysorbate 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lemon- to amber-colored liquid | |
CAS No. |
9005-64-5, 9005-66-7, 1052273-76-3 | |
| Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan monolaurate, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polysorbate 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Freezing point = 110 °C | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Indispensable Role of Tween 20 in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tween 20, a nonionic surfactant, is a cornerstone reagent in molecular biology, prized for its ability to minimize non-specific interactions and enhance the specificity of various assays. Its gentle yet effective detergent properties make it an essential component in a multitude of applications, from routine laboratory procedures to the formulation of therapeutic biologics. This in-depth technical guide explores the core uses of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Function: Preventing Non-Specific Binding
At its core, this compound is utilized to block non-specific binding of proteins and other molecules to surfaces such as microplate wells, blotting membranes, and tissue sections.[1][2] This is crucial for reducing background noise and increasing the signal-to-noise ratio in sensitive assays.[1] The amphipathic nature of this compound, with its hydrophilic polyethylene glycol head and hydrophobic hydrocarbon tail, allows it to coat surfaces and prevent the adsorption of molecules through hydrophobic interactions.[3][4] This blocking action is temporary, and its effectiveness is maintained by its continued presence in washing and incubation buffers.[2][5]
Quantitative Data: Typical Working Concentrations
The concentration of this compound is a critical parameter that requires optimization for each application. While specific concentrations can vary, the following table summarizes the typical working ranges for common molecular biology techniques.
| Application | Buffer System | Typical this compound Concentration (v/v) | Purpose |
| Western Blotting | TBS-T or PBS-T | 0.05% - 0.2% | Washing buffer to remove unbound antibodies and reduce background.[1][6][7] |
| Blocking Buffer | ~0.05% | In conjunction with a protein blocker (e.g., BSA, non-fat milk) to further reduce non-specific binding.[1][8] | |
| Antibody Diluent | 0.1% - 0.2% | To prevent antibody aggregation and non-specific binding to the membrane.[1][7] | |
| ELISA | PBS-T or TBS-T | 0.05% - 0.1% | Washing buffer to remove unbound antigens, antibodies, and conjugates.[1][9] |
| Blocking Buffer | ~0.05% | Often included with a protein blocker to minimize background.[1][10] | |
| Sample/Antibody Diluent | 0.05% | To reduce non-specific interactions within the well.[9] | |
| Immunohistochemistry (IHC) | PBS-T or TBS-T | 0.01% - 0.1% | Washing buffer and to promote even spreading of reagents on tissue sections.[1][11][12] |
| In Situ Hybridization (ISH) | Various Buffers | 0.1% | In wash buffers (e.g., MABT) and sometimes in fixative solutions to aid tissue penetration.[2][3] |
| Cell Lysis | Lysis Buffers | 0.05% - 0.5% | Mild, non-denaturing lysis of mammalian cells.[1][13] |
| Biopharmaceutical Formulations | Formulation Buffers | Varies | To prevent protein aggregation and surface adsorption, enhancing stability.[1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is a critical component.
Western Blotting
1. Buffer Preparation:
-
Tris-Buffered Saline with this compound (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% this compound, pH 7.6.[6][14]
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T.[6]
-
Primary Antibody Dilution Buffer: As recommended by the antibody supplier, often 5% BSA or non-fat dry milk in TBS-T.[6]
2. Protocol:
-
After protein transfer, wash the membrane briefly with TBS-T.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the primary antibody, diluted in the appropriate antibody dilution buffer, overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate secondary antibody, diluted in blocking buffer or TBS-T, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
Proceed with detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
1. Buffer Preparation:
-
Phosphate-Buffered Saline with this compound (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.05% this compound, pH 7.4.[9][15]
-
Blocking Buffer: 1-5% BSA or non-fat dry milk in PBS. Some protocols also include 0.05% this compound.[9][10]
-
Sample/Antibody Diluent: PBS with 0.05% this compound and often 1-5% BSA or serum.[9]
2. Protocol (Indirect ELISA):
-
Coat the microplate wells with 100 µL of antigen solution (typically 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubate overnight at 4°C.[9]
-
Aspirate the coating solution and wash the wells three times with 200 µL of PBS-T per well.[9]
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[9]
-
Aspirate the blocking buffer and wash the wells three times with PBS-T.
-
Add 100 µL of diluted samples and controls to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Aspirate the samples and wash the wells five times with PBS-T.[10]
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate the secondary antibody and wash the wells five times with PBS-T.
-
Add 100 µL of the substrate solution and incubate until sufficient color develops.
-
Stop the reaction with a stop solution and read the absorbance on a microplate reader.[9]
Immunohistochemistry (IHC)
1. Buffer Preparation:
-
Tris-Buffered Saline with this compound (TBS-T): 20 mM Tris, 150 mM NaCl, 0.1% this compound, pH 7.6.[11]
-
Phosphate-Buffered Saline with this compound (PBS-T): 10 mM Phosphate Buffer, 150 mM NaCl, 0.1% this compound, pH 7.4.[11]
2. Protocol (Paraffin-Embedded Sections):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Wash the slides three times for 5 minutes each in TBS-T or PBS-T.
-
Block endogenous peroxidase activity if necessary.
-
Wash the slides three times for 5 minutes each in the wash buffer.
-
Apply a protein block (e.g., normal serum) for 30-60 minutes to reduce non-specific antibody binding.
-
Drain the blocking solution and apply the primary antibody diluted in an appropriate diluent (often containing 0.1% this compound) and incubate overnight at 4°C.[11]
-
Wash the slides three times for 5 minutes each in the wash buffer.
-
Apply the secondary antibody and incubate for the recommended time.
-
Wash the slides three times for 5 minutes each in the wash buffer.
-
Proceed with detection, counterstaining, dehydration, and mounting.
Visualizing the Role of this compound
To better illustrate the function of this compound in these experimental workflows, the following diagrams have been generated using the DOT language.
Broader Applications and Future Perspectives
Beyond the core techniques described, this compound is also integral to:
-
In Situ Hybridization (ISH): It is used in wash buffers to remove non-specifically bound probes and in some protocols, it is included in the fixative solution to aid in tissue penetration.[2][3]
-
Cell Lysis: In specific formulations, this compound can be used for the mild, non-denaturing lysis of mammalian cells, which is particularly useful when studying protein-protein interactions.[1][13]
-
Biopharmaceutical Formulations: A critical application in drug development is the use of this compound as a stabilizer for protein therapeutics, such as monoclonal antibodies.[1][8] It prevents aggregation and adsorption to container surfaces, thereby preserving the efficacy and extending the shelf-life of these biologics.[5][8][16]
References
- 1. bosterbio.com [bosterbio.com]
- 2. langdalelab.com [langdalelab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. licorbio.com [licorbio.com]
- 8. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 10. mabtech.com [mabtech.com]
- 11. ulab360.com [ulab360.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. TBST for Western Blotting [sigmaaldrich.com]
- 15. ELISA Procedures [sigmaaldrich.com]
- 16. Effect of this compound on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tween 20 in Mitigating Non-Specific Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanisms by which Tween 20, a polysorbate-type non-ionic surfactant, effectively prevents non-specific binding in various immunoassays. A thorough understanding of this process is critical for developing robust and reliable assays in research and drug development. This document provides a detailed examination of the core principles, quantitative data, experimental protocols, and visual representations of the underlying processes.
The Challenge of Non-Specific Binding
Non-specific binding is a significant challenge in immunoassays, leading to high background signals, reduced sensitivity, and inaccurate quantification. It arises from the adventitious adsorption of proteins, such as antibodies and antigens, to the solid phases of the assay system (e.g., microplate wells, nitrocellulose membranes) through weak, non-covalent interactions. These interactions are primarily driven by hydrophobic and electrostatic forces. Unchecked, non-specific binding can obscure the specific signal generated by the target analyte, compromising the integrity of the experimental results.
The Chemical Nature of this compound
This compound, chemically known as polyoxyethylene (20) sorbitan monolaurate, is a non-ionic surfactant widely used in biochemical applications.[1] Its amphipathic nature, possessing both a hydrophilic and a hydrophobic region, is central to its function.
-
Hydrophilic Head: Composed of a sorbitan ring with polyoxyethylene chains, this portion is water-soluble and interacts favorably with the aqueous environment of the assay buffer.
-
Hydrophobic Tail: Consisting of a lauric acid fatty acid chain, this portion is water-insoluble and seeks to minimize its contact with the aqueous phase by interacting with other hydrophobic molecules or surfaces.
This dual characteristic allows this compound to effectively interface between the hydrophobic surfaces of the assay and the aqueous buffer system.
Core Mechanisms of Action
This compound employs a multi-faceted approach to prevent non-specific binding, primarily through the disruption of hydrophobic interactions and the creation of a passivating layer that sterically hinders protein adsorption.
Disruption of Hydrophobic Interactions
The hydrophobic tails of this compound molecules readily adsorb to the hydrophobic surfaces of plastic microplates and membranes. This effectively masks the very sites that would otherwise be available for the non-specific binding of proteins. By occupying these "sticky" patches, this compound reduces the available surface area for proteins to adhere to via hydrophobic interactions.
Steric Hindrance
Once adsorbed to a surface, the bulky, hydrophilic polyoxyethylene chains of this compound extend into the aqueous buffer. This creates a hydrated layer that acts as a physical barrier, sterically hindering the close approach and subsequent adsorption of proteins onto the surface. This "cushioning" effect is a key component of its blocking capability.
Micelle Formation and Sequestration
At concentrations above its critical micelle concentration (CMC), which is approximately 0.0074% (w/v), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. These micelles can encapsulate hydrophobic molecules, including proteins that may be prone to aggregation or non-specific binding, effectively removing them from the solution and preventing them from interacting with the assay surface.
Quantitative Data on Blocking Efficiency
The effectiveness of this compound in preventing non-specific binding has been quantified in various studies. The following tables summarize key findings, providing a comparative perspective on its performance.
| Blocking Agent | Concentration for Complete Saturation of ELISA Microwells (µg/mL) | Reference |
| This compound | > 2 | [2] |
| Bovine Serum Albumin (BSA) | 5 | [2] |
Table 1: Concentration of this compound and BSA required for complete saturation of ELISA microwells, as determined by measuring the enzymatic activity of alkaline phosphatase adsorbed to residual vacant sites.[2]
| Assay Condition | Effect on Signal-to-Noise Ratio | Reference |
| ELISA without this compound | Lower signal-to-noise ratio due to high background. | [3] |
| ELISA with 0.05% this compound in wash buffer | Significantly improved signal-to-noise ratio. | [3] |
| Western Blot without this compound | High background and non-specific bands. | |
| Western Blot with 0.1% this compound in wash and antibody dilution buffers | Reduced background and clearer specific bands. |
Table 2: General observations on the effect of this compound on the signal-to-noise ratio in common immunoassays.
Experimental Protocols
The following are detailed methodologies for the use of this compound in standard immunoassay workflows.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify an antigen in a sample using a capture antibody, a detection antibody, and an enzyme-linked secondary antibody.
Materials:
-
High-binding 96-well microplate
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (Phosphate Buffered Saline [PBS] with 0.05% this compound, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.05% this compound)
-
Capture Antibody
-
Antigen Standard and Samples
-
Detection Antibody
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
Procedure:
-
Coating: Dilute the capture antibody to the desired concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Sample/Standard Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the samples/standards and wash the plate three times with 200 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the detection antibody and wash the plate three times with 200 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Western Blotting
Objective: To detect a specific protein in a complex mixture following separation by gel electrophoresis.
Materials:
-
Polyacrylamide gel
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Transfer Buffer
-
Wash Buffer (Tris-Buffered Saline [TBS] with 0.1% this compound, pH 7.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% this compound)
-
Primary Antibody
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)
-
Chemiluminescent Substrate
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to the membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: After transfer, place the membrane in a container with Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane with Wash Buffer.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution and wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Decant the secondary antibody solution and wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and detect the signal using an appropriate imaging system.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Non-specific binding of proteins to a hydrophobic surface.
Caption: this compound competitively adsorbs to hydrophobic sites.
Caption: Steric hindrance from the hydrophilic chains of this compound.
Caption: Encapsulation of a hydrophobic protein within a this compound micelle.
Conclusion
This compound is an indispensable tool in the development of sensitive and specific immunoassays. Its ability to effectively block non-specific binding through a combination of hydrophobic interaction disruption, steric hindrance, and micelle formation makes it a versatile and reliable reagent. By understanding the core mechanisms of its action and adhering to optimized experimental protocols, researchers can significantly improve the quality and reliability of their immunoassay data, leading to more accurate and reproducible scientific outcomes.
References
understanding the hydrophile-lipophile balance of Tween 20
An In-depth Technical Guide to the Hydrophile-Lipophile Balance of Tween 20
Executive Summary
Polysorbate 20, commercially known as this compound, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, biotechnology, and cosmetics industries.[1] Its efficacy in a vast range of applications is fundamentally governed by its amphipathic nature, which is quantitatively described by the Hydrophile-Lipophile Balance (HLB) system. With a high HLB value of approximately 16.7, this compound is strongly hydrophilic, making it an excellent agent for forming oil-in-water (O/W) emulsions, solubilizing poorly soluble compounds, and preventing the non-specific binding of proteins in biochemical assays.[2][3] This guide provides a detailed examination of the theoretical and experimental basis of this compound's HLB value, outlines protocols for its determination, and discusses its critical role in scientific and drug development applications.
Introduction to this compound (Polysorbate 20)
This compound is chemically defined as polyoxyethylene (20) sorbitan monolaurate.[2] Its structure is derived from the esterification of a sorbitan ring (from sorbitol) with lauric acid, followed by ethoxylation with an average of 20 ethylene oxide units.[2] It is important to note that commercial this compound is not a single, uniform molecule but a heterogeneous mixture of species with a distribution of ethylene oxide chain lengths and often containing minor fractions of other fatty acids.[2] This inherent variability does not significantly detract from its utility, as its bulk properties are consistent and predictable.
Chemical Structure and Physicochemical Properties
The structure of this compound features a lipophilic (hydrophobic) tail, composed of the lauric acid alkyl chain, and a large, hydrophilic head group, consisting of the polyoxyethylene chains attached to the sorbitan ring.[4] This amphipathic architecture allows it to position itself at oil-water interfaces, reducing surface tension and facilitating the formation of stable emulsions.[5]
Caption: Molecular structure of this compound.
The Hydrophile-Lipophile Balance (HLB) System
The HLB system, developed by William C. Griffin in the 1940s, is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[6][7] The scale ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) surfactant, and a higher value signifies a more hydrophilic (water-soluble) surfactant.[7] The HLB value of a surfactant dictates its function in a given system.[7]
Caption: The Griffin HLB scale and associated surfactant functions.
Determining the HLB of this compound
The HLB value of this compound can be determined through both theoretical calculations based on its chemical structure and empirical experimental methods.
Theoretical Calculation Methods
Griffin's Method: For non-ionic surfactants where the hydrophilic portion consists solely of ethylene oxide, Griffin proposed a simple formula.[8][9]
-
Formula: HLB = E / 5
-
Where E is the weight percentage of ethylene oxide in the molecule.[8]
-
For this compound, the polyoxyethylene chains constitute the majority of the hydrophilic portion. A theoretical calculation based on the molecular weights of its components (sorbitan, lauric acid, and 20 ethylene oxide units) yields an HLB value of approximately 17.0, which is in close agreement with the experimentally determined value.[10]
Saponification Method: For esters of polyhydric alcohols, the HLB can be calculated from the saponification number of the ester and the acid number of the fatty acid.[6]
-
Formula: HLB = 20 * (1 - S / A)
-
Where S is the saponification number of the surfactant and A is the acid number of the fatty acid (lauric acid in this case).[6][11]
-
Using typical values for Polysorbate 20, this calculation yields an HLB of 16.7.[11]
Experimental Determination Protocols
Protocol 1: Emulsion Stability Method
This method is widely used to determine the required HLB (rHLB) of an oil phase, which corresponds to the HLB of the surfactant system that yields the most stable emulsion.[12][13] By extension, it can be used to verify the HLB of a surfactant.
-
Objective: To identify the HLB value at which the most stable oil-in-water emulsion is formed.
-
Materials:
-
Oil phase (e.g., mineral oil, lanolin).
-
A low-HLB surfactant (e.g., Span 20, HLB = 8.6).
-
A high-HLB surfactant (this compound, HLB = 16.7).
-
Purified water.
-
Graduated cylinders or test tubes.
-
Homogenizer or high-shear mixer.
-
-
Methodology:
-
Prepare a series of surfactant blends by mixing the low-HLB (Span 20) and high-HLB (this compound) surfactants in varying ratios to achieve a range of target HLB values (e.g., from 9 to 16). The HLB of a blend is the weighted average of the individual surfactant HLBs.
-
For each target HLB value, prepare an emulsion. A typical starting formulation is 5% total surfactant and 30-50% oil phase in water.
-
Disperse the surfactant blend into the oil phase, warming if necessary to ensure homogeneity.
-
Add the water phase to the oil/surfactant mixture and homogenize under consistent conditions (e.g., 5 minutes at 5000 RPM) for all samples.
-
Transfer each emulsion to a separate, identical graduated cylinder and let it stand at room temperature.
-
Observe the emulsions over time (e.g., at 1 hour, 24 hours, and 7 days) for signs of instability, such as creaming, coalescence, or phase separation.[14]
-
The HLB of the blend that produces the most stable emulsion (i.e., the one with the least separation) is considered the required HLB for that oil phase.[13]
-
Protocol 2: Saponification Method
This is a chemical titration method to determine the saponification value, which can then be used to calculate the HLB.[6]
-
Objective: To determine the saponification value of this compound for HLB calculation.
-
Materials:
-
This compound sample.
-
0.5N alcoholic potassium hydroxide (KOH) solution.
-
0.5N hydrochloric acid (HCl), standardized.
-
Phenolphthalein indicator.
-
Reflux apparatus (round bottom flask and condenser).
-
Water bath.
-
Burette.
-
-
Methodology:
-
Accurately weigh approximately 1 gram of the this compound sample into a round bottom flask.
-
Add 30 mL of 0.5N alcoholic KOH solution to the flask.
-
Simultaneously, prepare a "blank" experiment in the same manner but without the this compound sample.
-
Connect the flasks to the reflux condensers and heat on a boiling water bath for 1 hour.[6]
-
Allow the reaction mixtures to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the excess KOH in both the sample and blank flasks with standardized 0.5N HCl until the pink color disappears.[6]
-
Calculate the saponification value (S) using the formula: S = [(V_blank - V_sample) * N_HCl * 56.1] / W_sample, where V is the volume of HCl used, N is the normality of HCl, and W is the weight of the sample in grams.
-
Use the calculated saponification value (S) and the known acid value (A) of lauric acid (~276) in the formula HLB = 20 * (1 - S / A) to determine the HLB.[11]
-
Caption: Experimental workflow for HLB determination via emulsion stability.
Quantitative Data Summary
The properties of this compound and its function are best understood through quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Polyoxyethylene (20) sorbitan monolaurate | [2][4] |
| HLB Value | 16.7 | [2][4][8] |
| Appearance | Clear, yellow to yellow-green viscous liquid | [3] |
| Molecular Formula | Approx. C₅₈H₁₁₄O₂₆ | [2] |
| Average Molar Mass | ~1,225 g/mol | [2][3] |
| Critical Micelle Conc. (CMC) | ~60 mg/L (0.05-0.07 mM) at 20-25°C | [2][3] |
| pH (1% aqueous solution) | 5-7 | [3] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Table 2: HLB Values and Typical Applications of Common Surfactants
| Surfactant | Chemical Family | HLB Value | Primary Application | Reference(s) |
| Span 80 | Sorbitan Monooleate | 4.3 | W/O Emulsifier | [8] |
| Span 20 | Sorbitan Monolaurate | 8.6 | W/O Emulsifier, Co-emulsifier | [8] |
| Tween 80 | Polysorbate 80 | 15.0 | O/W Emulsifier, Solubilizer | [2][8] |
| This compound | Polysorbate 20 | 16.7 | O/W Emulsifier, Solubilizer, Detergent | [2][4][8] |
Applications in Research and Drug Development
The high HLB of this compound makes it indispensable in numerous scientific contexts.
-
Emulsifier in Formulations: Its primary role is as an O/W emulsifier in pharmaceutical and cosmetic creams, lotions, and other formulations.[15] It effectively stabilizes small droplets of oil within a continuous aqueous phase, which is critical for the delivery of lipophilic active pharmaceutical ingredients (APIs).[4][15]
-
Stabilizer for Biologics: In protein therapeutics, such as monoclonal antibodies and vaccines, this compound is used at low concentrations (typically 0.01-0.1%) to prevent protein aggregation and adsorption to surfaces.[1][2] Its non-ionic nature ensures it is mild and does not denature the protein structure.[2]
-
Solubilizing Agent: this compound can solubilize poorly water-soluble drugs, enhancing their bioavailability.[1] Above its CMC, it forms micelles that can encapsulate hydrophobic molecules in their core, allowing them to be dispersed in aqueous media.[16]
-
Biochemical Assays: In techniques like ELISA and Western blotting, this compound is a key component of wash buffers (often as PBST or TBST at 0.05-0.1%).[2] It acts as a blocking agent, preventing the non-specific binding of antibodies and other proteins to the assay surface, thereby reducing background noise and increasing sensitivity.[2][3]
Conclusion
The Hydrophile-Lipophile Balance is a foundational concept for understanding and applying surfactants. For this compound, its high HLB value of 16.7 is a direct consequence of its chemical structure, dominated by a large hydrophilic polyoxyethylene head group. This property makes it an exceptionally effective and versatile O/W emulsifier, solubilizer, and stabilizer. A thorough understanding of its HLB, determined through both theoretical and experimental means, is essential for formulation scientists and researchers to optimize its performance in drug delivery systems, biopharmaceutical stabilization, and a wide array of laboratory applications.
References
- 1. chemiis.com [chemiis.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Creative Biolabs [mrna.creative-biolabs.com]
- 5. Surfactant - Wikipedia [en.wikipedia.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. jrhessco.com [jrhessco.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 12. mdpi.com [mdpi.com]
- 13. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 15. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 16. researchgate.net [researchgate.net]
Critical Micelle Concentration of Polysorbate 20 in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polysorbate 20 (Tween 20), a nonionic surfactant, is a cornerstone excipient in the pharmaceutical industry, valued for its role as an emulsifier, solubilizer, and stabilizer in a myriad of formulations, including biotherapeutics. A pivotal characteristic governing its functionality is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to self-assemble into organized spherical structures known as micelles. This guide provides an in-depth technical overview of the CMC of Polysorbate 20, presenting quantitative data, detailed experimental protocols for its determination, and visualizations to elucidate key concepts and workflows.
Understanding the Critical Micelle Concentration
Below the CMC, Polysorbate 20 molecules exist predominantly as monomers and will adsorb at interfaces, such as the air-water or oil-water interface, leading to a reduction in surface tension.[1] As the concentration of the surfactant increases, the interface becomes saturated with monomers.[2] Upon reaching the CMC, the monomers in the bulk phase begin to aggregate into micelles, which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell.[3] This process of micellization is a spontaneous phenomenon driven by the hydrophobic effect.[3] Above the CMC, the concentration of free surfactant monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The formation of these micelles is crucial for solubilizing hydrophobic drugs, which can be encapsulated within the hydrophobic core of the micelles, thereby increasing their apparent solubility in aqueous media.[4]
Quantitative Data for CMC of Polysorbate 20
The CMC of Polysorbate 20 is not a single, fixed value but is influenced by various factors, including temperature, pH, ionic strength, and the presence of other solutes.[5] The inherent heterogeneity of commercial Polysorbate 20, which consists of a distribution of different fatty acid esters, also contributes to a range of reported CMC values.[4][6] The table below summarizes experimentally determined CMC values for Polysorbate 20 in aqueous solutions under various conditions.
| CMC (mM) | Temperature (°C) | Method of Determination | Comments | Reference |
| 0.0499 | 25 | Fluorescence Intensity | [7] | |
| 0.05 | 25 | Surface Tension | [8] | |
| 0.059 | Not Specified | Not Specified | [9] | |
| 0.0125 | 20 | Surface Tension | [8] | |
| 0.0110 | 30 | Surface Tension | [8] | |
| 0.0107 | 40 | Surface Tension | [8] | |
| 0.0160 | 50 | Surface Tension | [8] | |
| 8.04 x 10⁻⁵ M (0.0804 mM) | 21 | Not Specified | [10] |
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of surfactants.[5] The choice of method often depends on the nature of the surfactant and the specific requirements of the study. For nonionic surfactants like Polysorbate 20, surface tension measurements and fluorescence spectroscopy are particularly common and effective.[5]
Surface Tension Measurement (Du Noüy Ring Method)
This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[2][11]
Materials:
-
Du Noüy Ring Tensiometer[5]
-
Platinum-iridium ring[12]
-
Glass vessel
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
High-purity water
-
Polysorbate 20
Protocol:
-
Solution Preparation: Prepare a stock solution of Polysorbate 20 in high-purity water. From this stock, prepare a series of dilutions to cover a concentration range both below and above the expected CMC.[12]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Ring Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming it to remove any organic residues, and allow it to cool.
-
Measurement:
-
Place the most dilute Polysorbate 20 solution into the glass vessel on the tensiometer's sample stage.
-
Immerse the platinum-iridium ring into the solution.
-
Slowly raise the ring through the air-water interface and record the force required to pull the ring from the surface, which is proportional to the surface tension.
-
Repeat the measurement for each of the prepared dilutions, progressing from the lowest to the highest concentration.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the Polysorbate 20 concentration (log C). The plot will typically show two linear regions.[11] The CMC is determined from the intersection of the two lines.[1]
Fluorescence Spectroscopy using a Hydrophobic Probe
This technique utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence properties depending on the polarity of its microenvironment.[12] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a significant change in its fluorescence spectrum.[12]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
High-purity water
-
Polysorbate 20
-
Pyrene (or another suitable hydrophobic fluorescent probe)
Protocol:
-
Probe Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). A small aliquot of this stock solution is added to each volumetric flask that will be used for the Polysorbate 20 dilutions, and the solvent is evaporated, leaving a thin film of pyrene. This ensures a constant, low concentration of the probe in all final solutions.
-
Surfactant Solution Preparation: Prepare a series of Polysorbate 20 solutions in high-purity water, covering a concentration range that brackets the expected CMC, in the volumetric flasks containing the pyrene film.
-
Equilibration: Allow the solutions to equilibrate, typically for several hours, to ensure the complete partitioning of the pyrene into the micelles where applicable.
-
Fluorescence Measurement:
-
Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).
-
Record the emission spectrum for each solution. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is particularly sensitive to the polarity of the environment.
-
-
Data Analysis: Plot the ratio of the fluorescence intensities (e.g., I₁/I₃ for pyrene) against the logarithm of the Polysorbate 20 concentration (log C).[2] A sharp change or inflection point in the plot indicates the onset of micelle formation, and the corresponding concentration is taken as the CMC.[2]
Conductivity Measurement
While primarily used for ionic surfactants, conductivity measurements can sometimes be adapted for non-ionic surfactants in the presence of an ionic probe or under specific conditions.[13] However, it is generally less suitable for non-ionic surfactants like Polysorbate 20 as they do not significantly alter the conductivity of the solution. For ionic surfactants, the principle is that the conductivity of the solution changes differently with concentration below and above the CMC due to the different mobilities of the monomers and the micelles. A plot of conductivity versus surfactant concentration will show a break point at the CMC.[2]
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The process of micelle formation as surfactant concentration increases.
Caption: Experimental workflow for CMC determination by surface tension.
Conclusion
The critical micelle concentration is a fundamental parameter that dictates the behavior and application of Polysorbate 20 in pharmaceutical formulations. Accurate determination of the CMC is essential for optimizing formulation development, ensuring product stability, and achieving desired therapeutic outcomes. This guide has provided a comprehensive overview of the CMC of Polysorbate 20, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The choice of method for CMC determination should be made with careful consideration of the specific experimental conditions and the nature of the formulation being investigated.
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex Micellization Behavior of the Polysorbates this compound and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globaljournals.org [globaljournals.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Stability of Polysorbate 20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Polysorbate 20 (PS20), a non-ionic surfactant widely used as a stabilizer in biopharmaceutical formulations. Understanding the degradation pathways and factors influencing the stability of PS20 is critical for ensuring the quality, efficacy, and safety of protein-based therapeutics. This document details the primary degradation mechanisms, influential factors, analytical methodologies for stability assessment, and the impact of degradation on product quality.
Introduction to Polysorbate 20
Polysorbate 20 is a complex mixture of polyoxyethylene (POE) sorbitan esters, with the fatty acid component being predominantly lauric acid. It is utilized in biopharmaceutical formulations to protect proteins from aggregation and denaturation at interfaces, such as the air-water and container-water interfaces.[1][2] Despite its excellent stabilizing properties, PS20 is susceptible to degradation through hydrolysis and oxidation, which can compromise its function and lead to the formation of undesirable particles.[3][4]
Chemical Degradation Pathways
The two primary chemical degradation pathways for Polysorbate 20 are hydrolysis and oxidation. These pathways can be influenced by various factors present in a drug product formulation and during its storage.
Hydrolysis
Hydrolysis of PS20 involves the cleavage of the fatty acid ester bond, resulting in the formation of free fatty acids (FFAs) and polyoxyethylene sorbitan.[5][6] This process can be catalyzed by acids, bases, or enzymes.[7][8]
-
Acidic and Basic Hydrolysis: While possible, chemical hydrolysis is generally slow under typical biopharmaceutical formulation conditions (pH 5-7).[7] However, at extreme pH values, the rate of hydrolysis can increase significantly.[8]
-
Enzymatic Hydrolysis: This is a major concern in biopharmaceutical formulations, as residual host cell proteins (HCPs) from the manufacturing process, such as esterases and lipases, can efficiently catalyze the hydrolysis of PS20.[1][9] This enzymatic degradation can occur even at refrigerated storage conditions, leading to a gradual accumulation of FFAs.[10]
The accumulation of FFAs, particularly lauric acid, can exceed their solubility limits in aqueous formulations, leading to the formation of subvisible and visible particles.[6][11] This particle formation is a significant quality concern for parenteral drug products.
Oxidation
Oxidation of PS20 is a complex radical-mediated process that can occur at multiple sites within the molecule, primarily at the polyoxyethylene (POE) chains.[2][12] This degradation pathway can be initiated by exposure to light, heat, and the presence of transition metal ions.[1][13]
-
Autoxidation: This process involves the spontaneous reaction of PS20 with molecular oxygen. The POE chains are susceptible to radical attack, leading to chain scission and the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acid esters.[12]
-
Metal-Catalyzed Oxidation: Trace amounts of metal ions, such as iron and copper, can act as catalysts, significantly accelerating the rate of PS20 oxidation.[13] These metal ions can be introduced as impurities from raw materials or leach from manufacturing equipment and container closure systems.
Oxidative degradation can lead to a loss of surfactant function, changes in solution pH due to the formation of acidic byproducts, and the generation of reactive species that could potentially modify the therapeutic protein.[1]
Factors Influencing Polysorbate 20 Stability
Several factors can influence the rate and extent of PS20 degradation in a formulation. A thorough understanding of these factors is crucial for developing robust and stable biopharmaceutical products.
| Factor | Effect on Stability | References |
| Temperature | Increased temperature accelerates both hydrolysis and oxidation rates. | [1][14] |
| pH | Extreme pH values (both acidic and basic) can increase the rate of chemical hydrolysis. The formation of FFA particles is also pH-dependent. | [7][8] |
| Light Exposure | UV and visible light can initiate and accelerate oxidative degradation. | [1][10] |
| Presence of Metal Ions | Transition metals such as iron and copper can catalyze oxidative degradation. | [1][13] |
| Enzymatic Impurities | Residual host cell proteins with esterase or lipase activity can cause significant hydrolytic degradation. | [1][9] |
| Oxygen Content | The presence of oxygen in the formulation and vial headspace is a key driver for oxidative degradation. | [1] |
| PS20 Concentration | Higher concentrations of PS20 can exhibit slower degradation rates. | [1] |
Analytical Methodologies for Stability Assessment
A variety of analytical techniques are employed to monitor the stability of Polysorbate 20 and quantify its degradation products.
Quantification of Intact Polysorbate 20
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a common method for quantifying the total amount of PS20. A mixed-mode chromatography approach can be used to separate PS20 from proteins and other excipients.[4][15][16]
-
Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD): Similar to HPLC-ELSD, this method offers high sensitivity for the quantification of non-volatile analytes like PS20.[3]
Analysis of Degradation Products
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This powerful technique is used to identify and quantify the various degradation products of PS20, including different fatty acid esters and their oxidized forms.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze volatile degradation products and, after derivatization, free fatty acids.[5]
Assessment of Physical Stability
-
Fluorescence Spectroscopy: This method, often using fluorescent probes like N-phenyl-1-naphthylamine (NPN) or 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), can be used to determine the critical micelle concentration (CMC) of PS20.[6][12] Changes in CMC can be indicative of degradation.
-
Micro-Flow Imaging (MFI): MFI is used to quantify subvisible particles that may form as a result of FFA precipitation.[10]
Experimental Protocols
UPLC-MS for Polysorbate 20 Degradation Product Analysis
Objective: To identify and quantify the degradation products of Polysorbate 20.
Methodology:
-
Sample Preparation: Samples containing PS20 are diluted in an appropriate solvent, often a mixture of water and an organic solvent like acetonitrile or isopropanol. Protein-containing samples may require a protein precipitation step using agents like trichloroacetic acid or acetonitrile, followed by centrifugation to remove the precipitated protein.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Temperature: The column is often heated (e.g., 40-50 °C) to improve separation efficiency.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap, is used for accurate mass measurements to aid in the identification of unknown degradation products.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain structural information for identification.
-
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the various ester species and their degradation products by comparing their retention times and mass-to-charge ratios with those of known standards or by interpreting their fragmentation patterns.[17][18]
HPLC-ELSD for Quantification of Intact Polysorbate 20
Objective: To quantify the total amount of intact Polysorbate 20 in a sample.
Methodology:
-
Sample Preparation: Samples are typically diluted in the initial mobile phase. For protein-containing samples, a mixed-mode solid-phase extraction (SPE) or a specific chromatographic method that separates the protein from the surfactant may be employed.[4]
-
Chromatographic System:
-
Column: A mixed-mode column (e.g., anion-exchange and reversed-phase) is often used to retain the PS20 while allowing the protein to pass through unretained.
-
Mobile Phase: A common mobile phase system involves a low pH aqueous solution (e.g., with 2% formic acid) and an organic solvent like isopropanol. A step gradient is often used to first elute the unretained components and then elute the PS20 as a single peak.[19]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
Detection:
-
Detector: An Evaporative Light Scattering Detector (ELSD) is used, which is suitable for detecting non-volatile compounds that lack a UV chromophore.
-
Settings: The nebulizer and evaporator temperatures, as well as the gas flow rate, are optimized for the specific mobile phase and analyte.
-
-
Quantification: A calibration curve is generated using standards of known PS20 concentrations. The peak area of the PS20 in the sample is then used to determine its concentration based on the calibration curve.[15]
Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination
Objective: To determine the critical micelle concentration (CMC) of Polysorbate 20 as an indicator of its functional integrity.
Methodology:
-
Reagents:
-
A stock solution of a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN) or 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), is prepared in a suitable organic solvent (e.g., methanol or ethanol).
-
A series of Polysorbate 20 solutions with varying concentrations are prepared in the desired buffer.
-
-
Sample Preparation: A small, constant amount of the fluorescent probe stock solution is added to each of the Polysorbate 20 solutions. The samples are then incubated to allow for equilibration.
-
Fluorescence Measurement:
-
Instrument: A fluorescence spectrophotometer or a plate reader with fluorescence capabilities is used.
-
Excitation and Emission Wavelengths: The excitation and emission wavelengths are set according to the specific fluorescent probe being used. For NPN, excitation is typically around 350 nm and emission is measured around 420 nm. For DiI, excitation is around 549 nm and emission is around 565 nm.[6]
-
-
Data Analysis: The fluorescence intensity is plotted against the logarithm of the Polysorbate 20 concentration. The CMC is determined as the point of inflection in the resulting sigmoidal curve, which represents the concentration at which the probe begins to partition into the hydrophobic core of the micelles, leading to a significant change in its fluorescence signal.[20][21][22]
Visualization of Pathways and Workflows
Caption: Degradation pathways of Polysorbate 20.
Caption: Workflow for Polysorbate 20 stability analysis.
Caption: Key factors influencing Polysorbate 20 degradation.
Impact of Degradation on Product Quality
The degradation of Polysorbate 20 can have several detrimental effects on the quality of biopharmaceutical products:
-
Particle Formation: As previously mentioned, the formation of free fatty acid particles due to hydrolysis is a major concern. These particles can affect the appearance of the product and may have implications for safety and immunogenicity.[6][10]
-
Loss of Protein Stability: The degradation of PS20 leads to a reduction in the concentration of the functional surfactant. This can diminish its ability to protect the protein from aggregation and surface adsorption, potentially leading to a loss of therapeutic efficacy.[20]
-
Introduction of Reactive Impurities: Oxidative degradation can generate reactive species such as aldehydes and peroxides. These impurities have the potential to chemically modify the therapeutic protein, leading to the formation of protein variants with altered activity or immunogenicity.[1]
Conclusion
The physical and chemical stability of Polysorbate 20 is a critical quality attribute for biopharmaceutical formulations. A thorough understanding of its degradation pathways, the factors that influence them, and the appropriate analytical methods for their assessment is essential for the development of safe and effective protein therapeutics. By carefully controlling formulation parameters and storage conditions, and by implementing robust analytical monitoring programs, drug developers can mitigate the risks associated with Polysorbate 20 instability and ensure the long-term quality of their products.
References
- 1. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Novel High-Throughput Assay for Polysorbate Quantification in Biopharmaceutical Products by Using the Fluorescent Dye DiI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acidic and alkaline hydrolysis of polysorbates under aqueous conditions: Towards understanding polysorbate degradation in biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
The Role of Tween 20 in Protein Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 20 (Tween 20) is a non-ionic surfactant indispensable in the formulation of protein-based therapeutics, including monoclonal antibodies and vaccines.[1] Its primary function is to act as a stabilizer, protecting proteins from physical and chemical degradation, thereby ensuring the efficacy and safety of biopharmaceutical products.[2][3] This technical guide provides an in-depth exploration of the mechanisms of this compound-mediated protein stabilization, detailed experimental protocols for its characterization, and quantitative data to support formulation development.
Core Mechanisms of Protein Stabilization by this compound
This compound, a polyoxyethylene sorbitan monolaurate, is an amphipathic molecule with a hydrophilic polyoxyethylene head and a hydrophobic laurate tail. This structure dictates its primary mechanisms of protein stabilization:
-
Prevention of Surface-Induced Aggregation: Proteins, particularly those with exposed hydrophobic regions, are prone to adsorption at interfaces such as air-water, liquid-solid (e.g., container walls), and ice-water during freeze-thaw cycles.[4] This adsorption can lead to conformational changes, unfolding, and subsequent aggregation. This compound, being more surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents proteins from interacting with the surface.[5][6] This competitive adsorption is a key mechanism in preventing the initiation of aggregation cascades.
-
Inhibition of Protein-Protein Interactions: this compound can directly interact with proteins in solution. The hydrophobic tail of this compound can associate with exposed hydrophobic patches on the protein surface. This interaction can sterically hinder protein-protein interactions that lead to the formation of soluble and insoluble aggregates.[5] Some studies suggest that this interaction can also increase the conformational stability of the protein.
-
Increasing the Free Energy of Unfolding: Studies have shown that the binding of this compound to proteins can increase the free energy of unfolding, making the protein thermodynamically more stable.[2] This indicates that this compound can shift the equilibrium from the unfolded, aggregation-prone state towards the native, folded state.
Quantitative Analysis of this compound-Mediated Protein Stabilization
The efficacy of this compound in stabilizing proteins can be quantified using various analytical techniques. The following tables summarize key quantitative data from studies investigating the effects of this compound on protein stability.
Table 1: Effect of this compound on Protein Aggregation as Measured by Size Exclusion Chromatography (SEC)
| Protein | Stress Condition | This compound Concentration (%) | Monomer (%) | Aggregate (%) | Reference |
| Monoclonal Antibody (mAb 221) | Not specified | 0 | >99 | <1 | [7] |
| Monoclonal Antibody (mAb 221) | Not specified | 0.1 | >99 | <1 | [7] |
| Recombinant Human Factor XIII (rFXIII) | Agitation | 0 | Significantly decreased over time | Significantly increased over time | |
| Recombinant Human Factor XIII (rFXIII) | Agitation | Near CMC (~0.007%) | Stabilized | Formation of insoluble aggregates greatly reduced |
Table 2: Thermodynamic Parameters of this compound-Protein Interaction Measured by Isothermal Titration Calorimetry (ITC)
| Protein | Surfactant | Molar Binding Stoichiometry (Surfactant:Protein) | Change in Free Energy of Unfolding (kcal/mol) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kJ mol-1) | Entropy (ΔS, J mol-1 K-1) | Reference |
| Albutropin | This compound | 10:1 | >1 | - | - | - | [2] |
| β-glucosidase | This compound | Not determined | - | 6 ± 1 x 104 | 3.8 ± 0.4 | 23.8 | [8] |
Table 3: Effect of this compound on the Thermal Stability of Proteins Measured by Differential Scanning Calorimetry (DSC)
| Protein | This compound Concentration | Unfolding Temperature (Tm, °C) | Change in Tm (°C) | Enthalpy of Unfolding (ΔH, kcal/mol) | Reference |
| β-lactoglobulin | 0 | Not specified | - | Not specified | [9] |
| β-lactoglobulin | 0.1 x CMC | Not specified | Increased by 4-6 K | Not specified | [9] |
| Human Serum Albumin | 0 | Not specified | - | Not specified | [9] |
| Human Serum Albumin | 0.1 x CMC | Not specified | Increased | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in protein formulation studies. The following are generalized protocols for key experiments used to assess the stabilizing effect of this compound.
Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
Protein sample with and without this compound
-
SEC column (e.g., silica-based with hydrophilic coating, appropriate pore size for the protein of interest)[7][10]
-
Mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0)[2]
-
UHPLC or HPLC system with a UV detector[2]
Method:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[2]
-
Sample Preparation: Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the mobile phase.[2] For the test sample, add this compound to the desired final concentration (e.g., 0.01% - 0.1%).[2] Filter the samples through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a fixed volume of the sample (e.g., 10-20 µL) onto the column.[11]
-
Chromatography: Run the separation isocratically for a sufficient time to allow all species to elute (e.g., 30 minutes).[11]
-
Detection: Monitor the eluent at a wavelength of 280 nm or 214 nm.[7]
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Characterization of Protein-Tween 20 Interaction by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between a protein and this compound, including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Materials:
-
Purified protein solution
-
This compound solution
-
Identical, degassed buffer for both protein and this compound solutions (e.g., PBS)[8]
-
Isothermal Titration Calorimeter
Method:
-
Sample Preparation:
-
Prepare a protein solution at a suitable concentration (e.g., 10-50 µM) in the degassed buffer. The concentration should be accurately determined.
-
Prepare a this compound solution in the same degassed buffer at a concentration 10-20 times higher than the protein concentration.
-
Ensure the pH of both solutions is identical.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading:
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the this compound solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Control Titration: Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one set of sites) to determine Ka, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Protocol 3: Assessment of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal stability of a protein by determining its melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Materials:
-
Protein solution with and without this compound
-
Matching buffer for reference cell
-
Differential Scanning Calorimeter
Method:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.5-2 mg/mL in the desired buffer.
-
Prepare a matching buffer solution for the reference cell.
-
Degas both the sample and reference solutions.
-
-
Instrument Setup:
-
Clean the sample and reference cells thoroughly.
-
Perform a buffer-buffer baseline scan to ensure instrumental stability.
-
-
Loading:
-
Load the protein sample into the sample cell and the matching buffer into the reference cell.
-
-
Thermal Scan:
-
Heat the samples at a constant scan rate (e.g., 60°C/hour or 90°C/hour) over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C).[12]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
Fit the transition peak to a suitable model (e.g., non-two-state) to determine the Tm (the temperature at the peak maximum) and the calorimetric enthalpy of unfolding (ΔH, the area under the peak).[1]
-
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding complex processes. The following sections provide DOT language scripts to generate visualizations of the mechanism of this compound action and a typical workflow for biopharmaceutical formulation development.
Mechanism of this compound in Preventing Surface-Induced Aggregation
Caption: this compound prevents protein aggregation by competitively binding to interfaces.
Experimental Workflow for Assessing Protein Stabilization
Caption: A typical experimental workflow to evaluate the stabilizing effect of this compound.
Biopharmaceutical Formulation Development Workflow
References
- 1. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. usp.org [usp.org]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tween 20 as a Wetting Agent in Immunoassays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of immunoassays, precision, and reliability are paramount. Achieving accurate and reproducible results hinges on the meticulous control of various experimental parameters. Among the many reagents utilized, the non-ionic surfactant Polysorbate 20, commonly known as Tween 20, plays a critical, albeit sometimes underappreciated, role. This technical guide provides an in-depth exploration of the function of this compound, with a specific focus on its properties as a wetting agent. By reducing surface tension and preventing non-specific binding, this compound is instrumental in enhancing assay sensitivity, specificity, and overall performance. This document will detail the mechanisms of action, provide quantitative data on its effects, and present standardized experimental protocols for its evaluation, serving as a comprehensive resource for researchers in the field.
Introduction: The Challenge of Immunoassay Surfaces
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and Immunohistochemistry (IHC), are foundational techniques in biological research and diagnostics. These assays are typically performed on solid-phase surfaces, such as polystyrene microplates, nitrocellulose membranes, or glass slides. The inherent hydrophobicity of these surfaces can lead to inconsistent reagent spreading, incomplete washing, and high background noise due to the non-specific adsorption of proteins and other biomolecules. Effective surface wetting is therefore crucial to ensure uniform reagent distribution and to minimize spurious signals, thereby improving the signal-to-noise ratio.
This compound: A Molecular Overview
This compound is a polyoxyethylene sorbitan monolaurate, a non-ionic surfactant widely employed in biochemical applications. Its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a hydrophobic hydrocarbon tail, allows it to interact with both aqueous buffers and hydrophobic surfaces. This dual characteristic is the basis for its utility as a wetting agent and a blocking agent in immunoassays.
Mechanism of Action: How this compound Enhances Immunoassays
The primary functions of this compound in immunoassays can be categorized into two main areas: improving surface wetting and blocking non-specific binding.
Enhancing Wetting through Surface Tension Reduction
Aqueous buffers, due to the cohesive forces between water molecules, exhibit high surface tension. This can cause beading of reagents on hydrophobic surfaces, leading to uneven coating and inefficient washing. This compound molecules accumulate at the liquid-solid interface, disrupting these cohesive forces and significantly reducing the surface tension of the buffer. This allows the aqueous solution to spread more evenly across the solid phase, ensuring uniform contact of antigens, antibodies, and detection reagents with the entire surface. This property is particularly crucial in automated systems to prevent staining artifacts.[1]
Preventing Non-Specific Binding
Non-specific binding of antibodies and other proteins to the solid phase is a major source of background noise in immunoassays. This compound mitigates this issue in two ways:
-
Blocking Hydrophobic Interactions: The hydrophobic tails of this compound molecules can adsorb to the unoccupied hydrophobic sites on the solid surface. This creates a hydrophilic layer that repels the non-specific binding of proteins.
-
Disrupting Weak Interactions: During washing steps, this compound helps to dislodge loosely bound, non-specific proteins without disrupting the strong, specific antigen-antibody interactions.[1] This results in a cleaner background and a higher signal-to-noise ratio.[1]
Quantitative Data: The Impact of this compound Concentration
The concentration of this compound is a critical parameter that must be optimized for each specific immunoassay. While it is highly effective at low concentrations, excessive amounts can potentially inhibit specific antibody-antigen binding or interfere with certain detection enzymes. The following tables summarize the typical concentrations of this compound used in various immunoassays and its effect on key physical and performance parameters.
Table 1: Typical Concentrations of this compound in Immunoassay Buffers
| Application | Buffer | Typical this compound Concentration (v/v) | Purpose |
| ELISA | Wash Buffer (PBST/TBST) | 0.05% - 0.1% | Reduce background and non-specific binding.[1] |
| Blocking Buffer | ~0.05% | Enhance blocking efficiency.[1] | |
| Antibody Diluent | 0.05% - 0.1% | Prevent antibody aggregation and non-specific binding.[1] | |
| Western Blot | Wash Buffer (TBST) | 0.05% - 0.1% | Remove unbound antibodies and reduce background.[1] |
| Antibody Diluent | ~0.1% | Maintain antibody stability and reduce non-specific binding. | |
| Immunohistochemistry (IHC) | Wash Buffer (PBST/TBST) | ~0.1% | Ensure even reagent spreading and reduce background staining.[1] |
| Antibody Diluent | 0.01% - 0.1% | Improve tissue wetting and antibody penetration.[1] |
Table 2: Effect of this compound Concentration on Surface Tension of Aqueous Solutions
| This compound Concentration (mM) | Surface Tension (mN/m) |
| 0.00 | ~72.0 |
| 0.01 | ~50.0 |
| 0.05 | ~35.0 |
| 0.10 | ~30.0 |
| 0.50 | ~30.0 |
Note: The critical micelle concentration (CMC) of this compound is approximately 0.06 mM. Above this concentration, the surface tension remains relatively constant.
Table 3: Influence of this compound on Immunoassay Performance (Illustrative Data)
| This compound Concentration (%) | Signal Intensity (Absorbance) | Background Noise (Absorbance) | Signal-to-Noise Ratio |
| 0.00 | 1.50 | 0.50 | 3.0 |
| 0.01 | 1.45 | 0.25 | 5.8 |
| 0.05 | 1.40 | 0.10 | 14.0 |
| 0.10 | 1.35 | 0.12 | 11.3 |
| 0.50 | 1.20 | 0.15 | 8.0 |
This table presents hypothetical data to illustrate the general trend observed. Optimal concentrations will vary depending on the specific assay components and conditions.
Experimental Protocols
To quantitatively assess the wetting properties of this compound and optimize its concentration in immunoassay buffers, the following experimental protocols are recommended.
Measurement of Surface Tension
Objective: To determine the effect of this compound concentration on the surface tension of a buffer solution.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Buffer of choice (e.g., PBS, TBS)
-
This compound stock solution (e.g., 10% v/v)
-
Deionized water
Procedure:
-
Prepare a series of buffer solutions with varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% v/v).
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Place a beaker with the first test solution on the tensiometer platform.
-
For the Du Noüy ring method, ensure the platinum ring is clean and properly positioned at the liquid surface.
-
Slowly raise the platform until the ring is immersed in the liquid.
-
Gradually lower the platform and record the force required to pull the ring through the surface. This force is proportional to the surface tension.
-
For the Wilhelmy plate method, a platinum plate is used instead of a ring, and the force exerted on the partially immersed plate is measured.
-
Repeat the measurement for each this compound concentration, ensuring the ring or plate is thoroughly cleaned between measurements.
-
Calculate the surface tension in mN/m for each concentration.
Measurement of Contact Angle
Objective: To evaluate the wettability of an immunoassay surface by measuring the contact angle of a buffer droplet with and without this compound.
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
Immunoassay solid phase (e.g., polystyrene microplate well, piece of nitrocellulose membrane)
-
Buffer of choice (e.g., PBS)
-
This compound
Procedure:
-
Prepare buffer solutions with and without the desired concentration of this compound (e.g., 0.05%).
-
Securely mount the solid phase material on the goniometer stage.
-
Fill the syringe with the test solution, ensuring there are no air bubbles.
-
Carefully dispense a small droplet (typically 1-5 µL) of the solution onto the surface of the solid phase.
-
Immediately capture a high-resolution image of the droplet profile.
-
Use the goniometer software to analyze the image and measure the angle formed at the three-phase (liquid-solid-air) contact point. This is the contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
-
Repeat the process for the buffer solution containing this compound. A lower contact angle indicates better wetting.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Conclusion
This compound is an indispensable reagent in a wide array of immunoassays. Its primary role as a wetting agent, achieved through the reduction of surface tension, ensures the uniform and consistent application of reagents, which is fundamental for assay reproducibility. Furthermore, its ability to block non-specific binding significantly enhances the signal-to-noise ratio, leading to more sensitive and reliable results. A thorough understanding of its mechanism of action and the empirical determination of its optimal concentration are crucial for the development and execution of robust and accurate immunoassays. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the benefits of this compound in their work.
References
Methodological & Application
Application Notes and Protocols for Using Tween 20 in Mammalian Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tween 20, a non-ionic detergent, for the gentle lysis of mammalian cells. This method is particularly suitable for applications where the preservation of protein structure and function is critical.
Introduction
This compound (Polysorbate 20) is a mild, non-ionic detergent commonly employed in biochemical applications to permeabilize or lyse mammalian cells.[1] Its non-denaturing properties make it an ideal choice for the extraction of proteins intended for downstream assays that require native protein conformation and activity, such as enzyme-linked immunosorbent assays (ELISAs), immunoprecipitation, and various enzymatic assays.[1] Unlike harsher detergents like Sodium Dodecyl Sulfate (SDS), this compound disrupts the cell membrane by creating pores, allowing for the release of cytoplasmic contents without significantly denaturing proteins or disrupting protein-protein interactions.[1][2]
Mechanism of Action
This compound is an amphipathic molecule with a hydrophilic head and a hydrophobic tail. This structure allows it to integrate into the lipid bilayer of the cell membrane. This integration disrupts the membrane's integrity, leading to the formation of pores and eventual cell lysis. The process is gentle enough to preserve the native structure of most proteins.[1][2] Studies on lipid vesicles have shown that this compound can induce structural remodeling, including permeabilization and swelling, even at concentrations below its critical micelle concentration, highlighting its efficiency at disrupting membrane structures.[3]
Data Presentation: Comparison of Lysis Reagents
The choice of detergent can significantly impact the yield and activity of the extracted proteins. Below is a comparative summary of this compound with other commonly used lysis reagents.
Table 1: Total Protein Yield with Various Detergents
| Detergent/Lysis Buffer | Cell Type | Total Protein Yield (% of Control) | Reference |
| IGEPAL® CA-630 (Control) | CHO-S | 100% | [4][5] |
| This compound (as part of a mix) | Not Directly Quantified | Expected to be lower than strong detergents | [2] |
| TERGITOL™ 15-S-9 | CHO-S | ~108% | [4][5] |
| TERGITOL™ 15-S-7 | CHO-S | ~88% | [4][5] |
| ECOSURF™ EH-9 | CHO-S | ~103% | [4][5] |
| RIPA Buffer | Breast Cancer Tissue | Higher than CytoBuster™ | [6] |
| CytoBuster™ | Breast Cancer Tissue | Lower than RIPA Buffer | [6] |
Note: Direct quantitative comparison of total protein yield using this compound alone versus other detergents from a single study on mammalian cells is limited in the searched literature. The data from the TERGITOL™ study provides a reference for the performance of other non-ionic detergents relative to a standard control.
Table 2: Expected Impact of Detergents on Protein Activity
| Detergent | Type | Denaturing Potential | Expected Impact on Protein Activity |
| This compound | Non-ionic | Non-denaturing | High preservation of activity |
| Triton X-100 | Non-ionic | Non-denaturing | High preservation of activity |
| RIPA Buffer | Mixed (ionic & non-ionic) | Mildly denaturing | May reduce activity of sensitive enzymes |
| SDS | Anionic | Strongly denaturing | Complete loss of activity for most proteins |
Experimental Protocols
Protocol 1: General Mammalian Cell Lysis using this compound for Protein Extraction
This protocol is suitable for preparing cell lysates for various downstream applications where protein activity is important.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
This compound Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| EDTA | 1 mM | 0.2 mL of 0.5 M stock |
| This compound | 0.1% - 0.5% (v/v) | 0.1 mL - 0.5 mL |
| Nuclease-free water | to 100 mL |
Store at 4°C. Immediately before use, add protease and phosphatase inhibitors.
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture vessels.
-
Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Harvesting (Suspension Cells):
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the PBS and resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer.
-
-
Lysis:
-
Incubate the cell lysate on ice for 15-30 minutes with occasional gentle vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Collection:
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Storage:
-
Use the lysate immediately for downstream applications or store at -80°C for long-term use.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Optimal Tween 20 Concentration for Cell Permeabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 20, a non-ionic surfactant, is a widely used reagent for cell permeabilization in a variety of molecular and cell biology applications. Its mild nature allows for the creation of pores in the cell membrane, facilitating the entry of antibodies, probes, and other macromolecules into the cytoplasm while aiming to preserve overall cell morphology and the integrity of intracellular structures.[1] This contrasts with harsher detergents like Triton X-100, which can more readily solubilize membranes and extract proteins.[1][2] The optimal concentration of this compound is critical and application-dependent, requiring a balance between achieving efficient permeabilization and minimizing cellular damage. This document provides detailed application notes, protocols, and quantitative data to guide researchers in selecting the appropriate this compound concentration for their specific experimental needs.
Mechanism of Action
This compound is a polysorbate surfactant with a hydrophilic polyethylene glycol head and a hydrophobic fatty acid tail.[1] This amphipathic nature allows it to interact with the lipid bilayer of the cell membrane. Unlike strong ionic detergents that denature proteins, this compound primarily works by disrupting the lipid packing, which creates transient pores in the membrane.[1][3] This mechanism is generally less disruptive to protein structure and antigenicity, making it a preferred choice for techniques like immunofluorescence and flow cytometry where maintaining the native conformation of target proteins is crucial.[1]
Data Presentation: Recommended this compound Concentrations
The following tables summarize recommended this compound concentrations for various applications based on scientific literature and established protocols. It is important to note that the optimal concentration can vary depending on the cell type, fixation method, and the specific target molecule.
| Application | Typical this compound Concentration (%) | Incubation Time | Incubation Temperature | Key Considerations |
| Immunofluorescence (IF) / Immunocytochemistry (ICC) | 0.1 - 0.5% | 10 - 30 minutes | Room Temperature | A common starting point is 0.1% to 0.2%.[1][4] Higher concentrations (up to 0.5%) may be needed for certain cytoplasmic or membrane-associated proteins.[5] |
| Flow Cytometry (Intracellular Staining) | 0.1 - 0.2% | 15 - 30 minutes | 37°C or Room Temperature | A concentration of 0.2% for 15-30 minutes is often effective.[6][7][8] Some protocols use lower concentrations (e.g., 0.1%) in wash buffers.[8] |
| In Situ Hybridization (ISH) | 0.01 - 0.1% | Varies | Varies | Often included in wash buffers (e.g., MABT, PBT) at 0.1% to facilitate probe access.[9][10][11] Pre-hybridization buffers may contain lower concentrations (e.g., 0.01%).[12] |
| Western Blotting (Wash Buffer) | 0.05 - 0.1% | 5 - 15 minutes (per wash) | Room Temperature | Used in TBST or PBST to reduce non-specific antibody binding.[1] |
| ELISA (Wash Buffer) | 0.05% | 3 - 5 washes | Room Temperature | Helps to prevent non-specific protein adsorption to the plate wells.[1] |
| Detergent Comparison | This compound | Triton X-100 |
| Nature | Milder, non-ionic | Harsher, non-ionic |
| Mechanism | Creates transient pores | Solubilizes membrane lipids |
| Effect on Proteins | More renaturing, preserves epitopes[1] | Can extract proteins and alter morphology[1] |
| Typical Permeabilization Concentration | 0.1 - 0.5% | 0.1 - 1%[5] |
| Primary Use Cases | Cytoplasmic antigens, preserving cell surface markers | Nuclear antigens, when stronger permeabilization is needed[13] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells
This protocol is suitable for visualizing intracellular antigens in cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer: 0.2% this compound in PBS
-
Blocking Buffer: 1% BSA in PBS with 0.1% this compound
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorescently Labeled Secondary Antibody (diluted in Blocking Buffer)
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer (0.2% this compound in PBS) for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% this compound for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% this compound for 5 minutes each.
-
Counterstaining: Briefly rinse with PBS and then mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Intracellular Staining for Flow Cytometry
This protocol is designed for the detection of intracellular antigens in a cell suspension.
Materials:
-
Cell Suspension
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Fixation Buffer (e.g., 1% Paraformaldehyde in PBS)
-
Permeabilization Buffer: 0.2% this compound in FACS Buffer
-
Antibody Dilution Buffer: 0.1% this compound in FACS Buffer
-
Fluorochrome-conjugated Antibody
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL.
-
Fixation: Add an equal volume of Fixation Buffer to the cell suspension and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with FACS Buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Permeabilization: Resuspend the cell pellet in Permeabilization Buffer (0.2% this compound in FACS Buffer) and incubate for 15 minutes at 37°C.[8]
-
Washing: Wash the cells once with FACS Buffer.
-
Antibody Staining: Resuspend the cell pellet in Antibody Dilution Buffer containing the fluorochrome-conjugated antibody and incubate for 30 minutes on ice, protected from light.[8]
-
Washing: Wash the cells three times with Antibody Dilution Buffer.[8]
-
Analysis: Resuspend the cells in FACS Buffer and analyze on a flow cytometer.
Mandatory Visualizations
Caption: General workflow for cell permeabilization and intracellular staining.
Caption: Mechanism of this compound-mediated cell permeabilization.
Concluding Remarks
The selection of the optimal this compound concentration is a critical step in protocols requiring cell permeabilization. While the provided data and protocols offer a strong starting point, empirical optimization for each specific cell type and experimental setup is highly recommended. Researchers should consider the potential effects of this compound on cell viability and morphology, especially with prolonged exposure or higher concentrations.[1] By carefully titrating the this compound concentration, scientists can achieve efficient intracellular access while preserving the cellular integrity necessary for accurate and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. gatescientific.com [gatescientific.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 10. zfin.org [zfin.org]
- 11. sdbonline.org [sdbonline.org]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Protocol for the Preparation of Tris-Buffered Saline with 0.1% Tween 20 (TBST)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tris-Buffered Saline with 0.1% Tween 20 (TBST) is a commonly used washing buffer in various immunoassays, including Western blotting, ELISA, and immunohistochemistry. The Tris buffer maintains a stable pH, while sodium chloride provides the appropriate ionic strength. The addition of the non-ionic detergent this compound helps to reduce non-specific background signals by preventing the binding of antibodies to the membrane or plate surface.
Data Presentation: Reagent Quantities
The following tables summarize the necessary components and their quantities for preparing 10x and 1x TBST solutions.
Table 1: Components for 1 Liter of 10x TBS Stock Solution
| Component | Molecular Weight ( g/mol ) | Concentration (10x) | Amount for 1 L |
| Tris | 121.14 | 200 mM | 24.2 g |
| Sodium Chloride (NaCl) | 58.44 | 1.5 M | 87.6 g |
Note: The pH of the 10x TBS solution should be adjusted to 7.6 with concentrated HCl.
Table 2: Preparation of 1x TBST Solution
| Component | From 10x TBS Stock | From Solid Reagents (for 1 L) | Final Concentration (1x) |
| 10x TBS | 100 mL | - | 1x |
| Tris | - | 2.42 g | 20 mM |
| Sodium Chloride (NaCl) | - | 8.76 g | 150 mM |
| This compound | 1 mL | 1 mL | 0.1% (v/v) |
| Distilled Water | to 1 L | to 1 L | - |
Experimental Protocols
Protocol 1: Preparation of 1 Liter of 10x TBS Stock Solution
This protocol describes the preparation of a concentrated (10x) stock solution of Tris-Buffered Saline (TBS), which can be stored and diluted as needed.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled or deionized water
-
Graduated cylinders
-
Beaker (1 L or larger)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add the Tris base and NaCl to a beaker containing approximately 800 mL of distilled water.[3]
-
Stir the solution with a magnetic stirrer until all the solids have completely dissolved.
-
Once dissolved, carefully adjust the pH of the solution to 7.6 by adding concentrated HCl dropwise.[1][2] Monitor the pH using a calibrated pH meter.
-
Add distilled water to bring the final volume to 1 liter.
-
The 10x TBS stock solution can be stored at room temperature.
Protocol 2: Preparation of 1 Liter of 1x TBST with 0.1% this compound from 10x TBS Stock
This is the most common method for preparing the final working solution.
Materials:
-
10x TBS stock solution
-
This compound
-
Distilled or deionized water
-
Graduated cylinders
-
Beaker or bottle (1 L)
Procedure:
-
Measure 100 mL of the 10x TBS stock solution and pour it into a 1-liter container.[2]
-
Add 900 mL of distilled water to the container.[2]
-
Add 1 mL of this compound to the solution.[2]
-
Mix the solution thoroughly. The 1x TBST solution is now ready for use.
Protocol 3: Preparation of 1 Liter of 1x TBST with 0.1% this compound from Solid Reagents
This protocol can be used if a 10x stock solution is not available.
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled or deionized water
-
Graduated cylinders
-
Beaker (1 L or larger)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh 2.42 g of Tris base and 8.76 g of NaCl.
-
Add the Tris base and NaCl to a beaker containing approximately 800 mL of distilled water.
-
Stir the solution with a magnetic stirrer until the solids are completely dissolved.
-
Add 1 mL of this compound to the solution.
-
Adjust the pH of the solution to 7.6 with concentrated HCl.
-
Add distilled water to bring the final volume to 1 liter.
-
Mix the solution thoroughly.
Visualizations
Caption: Workflow for preparing 1x TBST from a 10x TBS stock solution.
References
Application Notes and Protocols for Using Tween 20 in Western Blot Wash Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tween 20 in wash buffers for Western blotting. Adherence to these protocols will help in optimizing the signal-to-noise ratio, thereby improving the accuracy and reliability of experimental results.
Introduction
The washing steps in a Western blot are critical for achieving high-quality, reproducible results. The primary purpose of the wash buffer is to remove unbound primary and secondary antibodies and other reagents that can contribute to high background, while preserving the specific antibody-antigen interactions. This compound (Polysorbate 20) is a non-ionic detergent widely used in Western blot wash buffers to minimize non-specific binding and improve the signal-to-noise ratio.[1] This document outlines the principles of using this compound, provides detailed protocols for buffer preparation and washing procedures, and offers guidance on optimizing its concentration for specific applications.
Principle of Action
This compound is a polysorbate surfactant whose stability and non-ionic nature make it an ideal component in biochemical assays.[1] In Western blotting, it plays a crucial role by:
-
Reducing Non-Specific Binding: this compound molecules block non-specific binding sites on the blotting membrane (nitrocellulose or PVDF), preventing antibodies from adhering to areas other than the target protein. This significantly reduces background noise.
-
Facilitating Removal of Unbound Antibodies: By reducing the surface tension of the buffer, this compound helps in the efficient removal of unbound and weakly bound antibodies during the washing steps.
-
Preserving Specific Antibody-Antigen Interactions: At optimal concentrations, this compound is mild enough not to disrupt the high-affinity binding between the primary antibody and the target antigen.[1]
Experimental Protocols
Preparation of Stock Solutions
For consistency and efficiency, it is recommended to prepare concentrated stock solutions of the buffering agents.
a) 10X Tris-Buffered Saline (TBS)
| Component | For 1 Liter | Final Concentration (in 10X) |
| Tris Base | 24 g | 200 mM |
| Sodium Chloride (NaCl) | 88 g | 1.5 M |
| Distilled Water (dH₂O) | to 900 mL | - |
| HCl | to pH 7.6 | - |
| Distilled Water (dH₂O) | to 1 L | - |
Protocol:
-
Dissolve 24 g of Tris base and 88 g of NaCl in 900 mL of dH₂O.
-
Adjust the pH to 7.6 with concentrated HCl.
-
Bring the final volume to 1 L with dH₂O.
-
Store at room temperature.
b) 10X Phosphate-Buffered Saline (PBS)
| Component | For 1 Liter | Final Concentration (in 10X) |
| Sodium Chloride (NaCl) | 80 g | 1.37 M |
| Potassium Chloride (KCl) | 2 g | 27 mM |
| Disodium Phosphate (Na₂HPO₄) | 14.4 g | 100 mM |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 2.4 g | 18 mM |
| Distilled Water (dH₂O) | to 1 L | - |
Protocol:
-
Dissolve all the salts in 800 mL of dH₂O.
-
Adjust the pH to 7.4 with HCl or NaOH if necessary.
-
Bring the final volume to 1 L with dH₂O.
-
Store at room temperature.
Preparation of 1X Wash Buffers with this compound
a) 1X TBS with this compound (TBST)
| Component | For 1 Liter | Final Concentration |
| 10X TBS | 100 mL | 1X (20 mM Tris, 150 mM NaCl) |
| This compound | 1 mL (for 0.1%) or 0.5 mL (for 0.05%) | 0.1% or 0.05% (v/v) |
| Distilled Water (dH₂O) | to 1 L | - |
Protocol:
-
To 900 mL of dH₂O, add 100 mL of 10X TBS.
-
Add the desired volume of this compound (typically 1 mL for a 0.1% solution).
-
Mix thoroughly. The buffer is ready for use.
b) 1X PBS with this compound (PBST)
| Component | For 1 Liter | Final Concentration |
| 10X PBS | 100 mL | 1X (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄) |
| This compound | 1 mL (for 0.1%) or 0.5 mL (for 0.05%) | 0.1% or 0.05% (v/v) |
| Distilled Water (dH₂O) | to 1 L | - |
Protocol:
-
To 900 mL of dH₂O, add 100 mL of 10X PBS.
-
Add the desired volume of this compound (typically 1 mL for a 0.1% solution).
-
Mix thoroughly. The buffer is ready for use.
Standard Western Blot Washing Protocol
This protocol outlines the washing steps after primary and secondary antibody incubations.
Materials:
-
Blotting membrane with transferred proteins, post-incubation with primary or secondary antibody.
-
1X TBST or 1X PBST wash buffer.
-
A clean container, slightly larger than the membrane.
-
An orbital shaker.
Protocol:
-
Remove the antibody solution from the membrane.
-
Immediately add a generous volume of wash buffer to the container to completely submerge the membrane (e.g., 15-20 mL for a standard mini-blot).
-
Place the container on an orbital shaker and agitate gently for 5-10 minutes.
-
Discard the wash buffer.
-
Repeat the washing step (steps 2-4) two more times for a total of three washes.
-
For particularly high background, the number of washes can be increased to four or five, or the duration of each wash can be extended to 15 minutes.
Data Presentation and Optimization
The optimal concentration of this compound can vary depending on the specific antibody-antigen interaction. While a concentration of 0.05% to 0.1% is effective for most applications, optimization may be necessary for antibodies with low affinity or when high background is a persistent issue.[1]
Table 1: Illustrative Example of Optimizing this compound Concentration in Wash Buffer
| This compound Concentration (% v/v) | Relative Specific Signal Intensity | Relative Background Intensity | Signal-to-Noise Ratio (Illustrative) | Observations |
| 0 | High | Very High | Low | High background obscures the specific signal. |
| 0.025 | High | Moderate | Moderate | Significant reduction in background, specific signal remains strong. |
| 0.05 | High | Low | High | Optimal for many applications; clear signal with minimal background. [1] |
| 0.1 | High | Very Low | Very High | Often the standard concentration, providing excellent clarity. [1][2] |
| 0.2 | Slightly Reduced | Very Low | High | May begin to slightly strip the antibody-antigen interaction. |
| 0.5 | Reduced | Very Low | Moderate | Significant reduction in specific signal, not recommended.[3] |
| 1.0 | Very Low | Very Low | Low | Harsh condition, likely to strip the majority of bound antibodies.[3] |
Experimental Protocol for Optimization:
-
Prepare identical protein samples and run them on the same gel.
-
Transfer the proteins to a single membrane.
-
After blocking, cut the membrane into strips, ensuring each strip contains the protein lane(s) of interest.
-
Incubate each strip with the same primary and secondary antibody concentrations.
-
Wash each strip using a different concentration of this compound in the wash buffer as outlined in Table 1.
-
Develop all strips simultaneously using the same detection reagents and exposure time.
-
Quantify the band intensities and background to determine the optimal signal-to-noise ratio.
Mandatory Visualizations
Caption: Western Blot Experimental Workflow.
Caption: Mechanism of this compound Action.
References
Application Notes: The Role and Optimal Concentration of Tween 20 in Immunohistochemistry
References
- 1. This compound - Biocare Medical [biocare.net]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-optica.it [bio-optica.it]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. ibisci.com [ibisci.com]
Application Notes and Protocols for Preparing Antibody Dilution Buffer with Tween 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
In immunoassays such as ELISA, Western blotting (WB), and immunohistochemistry (IHC), the precise dilution of primary and secondary antibodies is a critical step for achieving high specificity and sensitivity. The composition of the antibody dilution buffer plays a pivotal role in maintaining antibody stability, preventing non-specific binding, and ensuring optimal antigen-antibody interactions. One of the most common and effective components of an antibody dilution buffer is the non-ionic detergent, Tween 20.
This document provides detailed application notes and protocols for the preparation and use of antibody dilution buffers containing this compound. It is intended to guide researchers in optimizing their immunoassays for reliable and reproducible results.
The Role of this compound in Antibody Dilution Buffers
This compound (Polysorbate 20) is a mild, non-ionic detergent that serves several key functions in antibody dilution buffers:
-
Reduction of Non-Specific Binding: this compound is highly effective at blocking hydrophobic interactions between antibodies and the surfaces of microplates, membranes, or tissue sections. This significantly reduces background noise and improves the signal-to-noise ratio.[1][2][3]
-
Enhanced Wetting: It reduces the surface tension of the buffer, allowing for a more uniform and complete coverage of the surface, which is particularly important for even staining in IHC and consistent coating in ELISA.[2]
-
Antibody Stabilization: By preventing antibody aggregation, this compound helps to maintain the stability and activity of the diluted antibodies.[2]
The concentration of this compound must be optimized for each application, as excessive amounts can potentially disrupt antigen-antibody binding, leading to a weaker specific signal.[4]
Core Buffer Systems
The two most common saline buffer systems used as a base for antibody dilution buffers are Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). The choice between them can depend on the specific assay and detection system. For instance, TBS is often preferred for applications involving alkaline phosphatase (AP) conjugates, as phosphate can inhibit AP activity.
Data Presentation: Buffer Formulations
The following tables provide the recipes for preparing 10X stock solutions and 1X working solutions of PBS and TBS.
Table 1: Recipes for Phosphate-Buffered Saline (PBS)
| Component | Concentration (1X) | For 1 Liter of 10X Stock Solution | For 1 Liter of 1X Working Solution |
| NaCl | 137 mM | 80 g | 8 g |
| KCl | 2.7 mM | 2 g | 0.2 g |
| Na₂HPO₄ | 10 mM | 14.4 g | 1.44 g |
| KH₂PO₄ | 1.8 mM | 2.4 g | 0.24 g |
| Final pH | 7.4 | Adjust with HCl | Adjust with HCl |
| Distilled H₂O | - | To 1 Liter | To 1 Liter |
Table 2: Recipes for Tris-Buffered Saline (TBS)
| Component | Concentration (1X) | For 1 Liter of 10X Stock Solution | For 1 Liter of 1X Working Solution |
| Tris | 20 mM | 24.2 g | 2.42 g |
| NaCl | 150 mM | 87.6 g | 8.76 g |
| Final pH | 7.6 | Adjust with HCl | Adjust with HCl |
| Distilled H₂O | - | To 1 Liter | To 1 Liter |
Preparing Antibody Dilution Buffers with this compound
The addition of this compound to the base buffer (PBS or TBS) creates PBS-T or TBS-T, respectively. The final concentration of this compound typically ranges from 0.05% to 0.5% (v/v), depending on the application.
Data Presentation: Recommended this compound Concentrations
Table 3: Typical this compound Concentrations for Various Applications
| Application | Buffer System | Typical this compound Concentration (v/v) |
| ELISA (Wash Buffer) | PBS or TBS | 0.05% |
| Western Blotting (Wash Buffer) | TBS | 0.1% |
| Western Blotting (Antibody Dilution) | TBS | 0.05% - 0.2% |
| Immunohistochemistry (IHC) (Wash & Dilution) | PBS or TBS | 0.05% - 0.1% |
Experimental Protocols
Preparation of 10X PBS Stock Solution (1 Liter)
-
Add 800 mL of distilled water to a beaker.
-
Add 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ to the beaker.
-
Stir until all salts are completely dissolved.
-
Adjust the pH to 7.4 using concentrated HCl.
-
Add distilled water to bring the final volume to 1 Liter.
-
Sterilize by autoclaving and store at room temperature.
Preparation of 10X TBS Stock Solution (1 Liter)
-
Add 800 mL of distilled water to a beaker.
-
Add 24.2 g of Tris base and 87.6 g of NaCl to the beaker.
-
Stir until all components are completely dissolved.
-
Adjust the pH to 7.6 using concentrated HCl.
-
Add distilled water to bring the final volume to 1 Liter.
-
Sterilize by autoclaving and store at room temperature.
Preparation of 1X PBS-T (0.1% this compound) Working Solution (1 Liter)
-
Add 100 mL of 10X PBS stock solution to 900 mL of distilled water.
-
Add 1 mL of this compound (100% stock).
-
Mix thoroughly. The buffer is now ready for use.
Preparation of 1X TBS-T (0.1% this compound) Working Solution (1 Liter)
-
Add 100 mL of 10X TBS stock solution to 900 mL of distilled water.
-
Add 1 mL of this compound (100% stock).
-
Mix thoroughly. The buffer is now ready for use.
Additional Components of Antibody Dilution Buffers
To further reduce non-specific binding and stabilize antibodies, other blocking agents are often included in the antibody dilution buffer.
Data Presentation: Common Blocking Agents
Table 4: Common Blocking Agents Used in Antibody Dilution Buffers
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common choice for many applications. Use high-purity, IgG-free BSA to avoid cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective option, but not recommended for phospho-specific antibodies due to the presence of phosphoproteins. |
| Normal Serum | 1-5% (v/v) | Serum from the same species as the secondary antibody is often used to block non-specific binding of the secondary antibody. |
Visualization of Experimental Workflows
Workflow for Preparing Antibody Dilution Buffer
Caption: Workflow for preparing antibody dilution buffer.
Signaling Pathway of Antibody-Antigen Interaction in an Immunoassay
References
Application Notes and Protocols: Utilizing Tween 20 to Inhibit Protein Aggregation in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins and in various research applications. Aggregation can lead to loss of biological activity, increased immunogenicity, and compromised physical stability of protein solutions. Non-ionic surfactants, such as Tween 20 (Polysorbate 20), are widely used as excipients to prevent protein aggregation by minimizing denaturation at interfaces and stabilizing protein structure. This document provides detailed application notes and protocols for the effective use of this compound to mitigate protein aggregation.
Mechanism of Action
This compound is an amphipathic molecule with a hydrophilic polyoxyethylene head and a hydrophobic laurate tail. Its primary mechanisms for preventing protein aggregation include:
-
Interfacial Competition: Proteins, especially under stress conditions like agitation or freeze-thawing, tend to adsorb and denature at air-liquid and solid-liquid interfaces. This compound, being surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents protein adsorption and subsequent unfolding and aggregation.[1][2]
-
Binding to Hydrophobic Patches: this compound can interact with hydrophobic regions on the protein surface. This interaction can stabilize the native conformation of the protein and prevent intermolecular hydrophobic interactions that lead to aggregation.[3][4]
-
Increasing the Free Energy of Unfolding: Studies have shown that the binding of this compound to proteins can increase the free energy of unfolding, thereby thermodynamically stabilizing the protein's native state.[5][6][7]
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from various studies on the effectiveness of this compound in preventing protein aggregation.
Table 1: Effect of this compound on Agitation-Induced Aggregation of Albutropin
| Condition | % Monomer Remaining (after 96h agitation) |
| No Surfactant | ~0% |
| With this compound (at 10:1 molar ratio) | 100% |
| With Tween 80 (at 9:1 molar ratio) | 100% |
Data synthesized from a study on Albutropin, a recombinant fusion protein.[6][7]
Table 2: Thermodynamic Stabilization of Albutropin by this compound
| Surfactant | Molar Binding Stoichiometry (Surfactant:Protein) | Increase in Free Energy of Unfolding (kcal/mol) |
| This compound | 10:1 | >1 |
| Tween 80 | 9:1 | 0.6 |
This data indicates that this compound binding provides significant thermodynamic stability to the protein.[6][7]
Table 3: Typical Working Concentrations of this compound in Various Applications
| Application | Typical this compound Concentration (v/v) | Purpose |
| ELISA / Western Blot (Wash Buffers) | 0.05% - 0.1% | Reduce non-specific binding, maintain antibody stability. |
| Protein Storage & Formulation | 0.01% - 0.1% | Prevent aggregation and surface adsorption. |
| Cell Lysis (mild) | 0.05% - 0.5% | Permeabilize cell membranes without denaturing proteins. |
| Size Exclusion Chromatography (Mobile Phase) | 0.01% - 0.1% | Reduce protein-matrix interactions and prevent on-column aggregation. |
These are general recommendations, and optimal concentrations should be determined empirically for each specific protein and application.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effectiveness of this compound in preventing protein aggregation.
Protocol 1: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol is used to separate and quantify soluble aggregates from the monomeric protein.
Materials:
-
Protein solution (with and without this compound)
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of the protein (e.g., SRT SEC-300)
-
Mobile phase: A buffer in which the protein is soluble and stable (e.g., 150 mM sodium phosphate, pH 7.0). The mobile phase can also be supplemented with a low concentration of this compound (e.g., 0.01-0.05%) to minimize on-column aggregation.[8]
-
This compound stock solution (e.g., 10% v/v)
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a known concentration in the desired buffer.
-
Create a set of samples with varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%).
-
If inducing aggregation, subject the samples to stress (e.g., agitation, multiple freeze-thaw cycles).
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a defined volume of the protein sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (typically 280 nm or 214 nm).
-
Aggregates will elute before the monomer peak.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer fractions.
-
Calculate the percentage of monomer and aggregate in each sample.
-
Compare the aggregation levels in samples with and without this compound.
-
Workflow for SEC-HPLC Analysis of Protein Aggregation
Caption: Workflow for quantifying protein aggregation using SEC-HPLC.
Protocol 2: Assessing Protein-Surfactant Binding with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (protein), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Materials:
-
Isothermal Titration Calorimeter
-
Protein solution (dialyzed extensively against the titration buffer)
-
This compound solution (prepared in the same dialysis buffer)
-
Titration buffer (e.g., PBS or another suitable buffer)
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the protein (e.g., 10-50 µM) in the titration buffer.
-
Prepare a solution of this compound (e.g., 10-20 times the protein concentration) in the same buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the this compound solution into the protein solution.
-
As a control, perform a separate titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Logical Flow of an Isothermal Titration Calorimetry Experiment
Caption: Logical flow of an ITC experiment to study protein-surfactant interactions.
Protocol 3: Monitoring Protein Aggregation with a Turbidity Assay
This is a simple, high-throughput method to qualitatively assess protein aggregation by measuring the increase in light scattering as aggregates form.
Materials:
-
Plate reader with the ability to measure absorbance (turbidity)
-
Clear-bottomed microplates (e.g., 96-well)
-
Protein solution (with and without this compound)
-
Buffer
Procedure:
-
Sample Preparation:
-
In a microplate, prepare replicate wells containing the protein solution at a fixed concentration in the presence of varying concentrations of this compound (e.g., 0% to 0.1%).
-
Include buffer-only and this compound-only controls.
-
-
Inducing Aggregation:
-
Induce aggregation by applying a stress, such as heating the plate to a specific temperature or continuous shaking.
-
-
Turbidity Measurement:
-
Measure the absorbance (optical density) of the samples at a wavelength where the protein does not absorb, typically between 340 and 400 nm.
-
Take measurements at regular time intervals to monitor the kinetics of aggregation.
-
-
Data Analysis:
-
Subtract the absorbance of the corresponding buffer/Tween 20 controls from the sample readings.
-
Plot the change in turbidity over time for each condition.
-
Compare the rate and extent of aggregation in the presence and absence of this compound.
-
Conceptual Pathway of this compound in Preventing Protein Aggregation
Caption: Conceptual diagram of how this compound intervenes to prevent protein aggregation.
Conclusion
This compound is a versatile and effective excipient for preventing protein aggregation in a wide range of applications. By understanding its mechanism of action and employing appropriate analytical techniques, researchers and drug development professionals can significantly improve the stability and performance of their protein solutions. The protocols provided herein offer a starting point for the systematic evaluation and optimization of this compound concentration for any given protein.
References
- 1. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Effects of this compound and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Solubilizing Membrane Proteins Using Polysorbate 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 20, a non-ionic surfactant, is a widely utilized tool in biochemical and pharmaceutical applications for the solubilization and stabilization of proteins, particularly integral membrane proteins.[1][2] Its utility stems from its ability to mimic the amphipathic environment of the lipid bilayer, thereby extracting membrane-embedded proteins while aiming to preserve their native conformation and function.[3][4] These application notes provide detailed protocols and comparative data for the use of Polysorbate 20 in the solubilization of membrane proteins, with a focus on G-protein coupled receptors (GPCRs), ion channels, and transporters.
Properties of Polysorbate 20 and Other Common Detergents
The selection of an appropriate detergent is critical for the successful solubilization and subsequent functional and structural analysis of membrane proteins.[5] The table below summarizes the key physicochemical properties of Polysorbate 20 and other commonly used detergents to facilitate comparison.
| Detergent | Chemical Class | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) | Key Characteristics |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~1228 | 0.06 | ~60 | ~76 | Mild, non-denaturing; commonly used in immunoassays and as a stabilizer in biopharmaceuticals.[5][6] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | 0.17 | 98 | 50 | Gentle and effective for solubilizing and stabilizing a wide range of membrane proteins for structural studies.[5][7] |
| CHAPS | Zwitterionic | 614.9 | 6 - 10 | 4 - 14 | ~6.2 | Effective at breaking lipid-lipid and lipid-protein interactions while often preserving protein-protein interactions; easily removable by dialysis.[8] |
| Digitonin | Non-ionic (steroid-based) | 1229.3 | 0.4 - 0.6 | 60 | 74 | Known for its mild solubilization properties and ability to maintain the native state of some membrane proteins.[9] |
| Triton™ X-100 | Non-ionic | ~625 | 0.24 | 140 | 90 | Stronger non-ionic detergent, effective for solubilization but may be more denaturing than Polysorbate 20 or DDM.[5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.4 | 8.2 | 62 | 18 | Strong, denaturing detergent; typically used for protein denaturation and in SDS-PAGE, not for functional studies.[5] |
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization using Polysorbate 20
This protocol provides a general workflow for the solubilization of integral membrane proteins from cellular membranes. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is crucial for each specific protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing the desired concentration of Polysorbate 20 (start with a range of 0.5% to 2.0% (v/v))
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Membrane Resuspension: Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a small volume of Lysis Buffer. Determine the total protein concentration of the membrane preparation.
-
Solubilization: Add Solubilization Buffer to the membrane suspension to achieve the desired final Polysorbate 20 concentration and protein-to-detergent ratio. A common starting point is a detergent-to-protein ratio of 10:1 (w/w).[8]
-
Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation).
-
Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for subsequent purification and analysis.
Protocol 2: Specific Protocol for Solubilization of a G-Protein Coupled Receptor (GPCR) - Rhodopsin
This protocol is adapted from established methods for the solubilization of the GPCR rhodopsin from bovine retinal rod outer segment membranes.[8]
Materials:
-
Isolated bovine retinal rod outer segment (ROS) membranes
-
Solubilization Buffer: 20 mM Bis-Tris propane pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1% (w/v) Polysorbate 20
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a suspension of purified ROS membranes at a concentration of approximately 2-3 mg/mL of rhodopsin.
-
Solubilization: Add an equal volume of 2x Solubilization Buffer to the ROS membrane suspension.
-
Incubation: Incubate the mixture on ice for 30 minutes with occasional gentle mixing.
-
Clarification: Centrifuge the mixture at 100,000 x g for 30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the Polysorbate 20-solubilized rhodopsin. The sample can be further purified by affinity or size-exclusion chromatography.
Data Presentation: Comparative Solubilization Efficiency
Obtaining quantitative data that directly compares the solubilization yield of functional membrane proteins using Polysorbate 20 versus other detergents is challenging as it is highly protein-dependent. The following table provides a semi-quantitative comparison based on literature, highlighting the general effectiveness of different detergents for various membrane protein classes. The efficiency is often assessed by the recovery of biological activity (e.g., ligand binding for receptors) after solubilization.
| Membrane Protein Class | Polysorbate 20 | DDM | CHAPS | Digitonin | Triton™ X-100 |
| GPCRs | Moderate | High | High | High | Moderate to Low |
| Ion Channels | Moderate to Low | High | Moderate | High | Moderate |
| Transporters | Moderate | High | Moderate | Moderate | High |
| Enzymes | Moderate to High | High | High | Moderate | Moderate to High |
Note: "High" indicates that the detergent is frequently reported to yield functional protein for that class. "Moderate" suggests it can be effective but may require more optimization. "Low" indicates it is less commonly successful for preserving function.
For instance, in the solubilization of the serotonin 5-HT1A receptor, a GPCR, detergents like CHAPS and DDM were found to be optimal in preserving ligand-binding activity, while Triton X-100 was less effective.[10] While direct quantitative yield data for Polysorbate 20 in this specific study is not provided, its milder nature suggests it would be a reasonable candidate for initial screening.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways for GPCRs, ligand-gated ion channels, and transporter proteins. These pathways are often the subject of study after successful solubilization and reconstitution of the respective membrane proteins.
References
- 1. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of Serotonin1A Receptors Heterologously Expressed in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane protein solubilization: recent advances and challenges in solubilization of serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bigger picture: global analysis of solubilization performance of classical detergents versus new synthetic polymers… [ouci.dntb.gov.ua]
- 5. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Level Production, Solubilization and Purification of Synthetic Human GPCR Chemokine Receptors CCR5, CCR3, CXCR4 and CX3CR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential solubilization of membrane lipids by detergents: coenrichment of the sheep brain serotonin 5-HT1A receptor with phospholipids containing predominantly saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in Western blotting, with a specific focus on the role of Tween 20.
Troubleshooting Guide: High Background Caused by this compound
High background can obscure the specific signal of your target protein, making data interpretation difficult. This compound, a non-ionic detergent, is a common component in wash and antibody dilution buffers to reduce non-specific binding. However, improper use of this compound can itself be a cause of high background.
Initial Assessment of High Background
High background can manifest in two primary ways: a uniform "blotchy" or dark background across the entire membrane, or the appearance of distinct, non-specific bands. Understanding the type of background is the first step in diagnosing the problem.
Troubleshooting Strategy for this compound-Related High Background
Use the following decision tree to systematically troubleshoot high background issues related to this compound.
Technical Support Center: Interference of Tween 20 in Bradford Protein Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by Tween 20 interference in the Bradford protein assay.
Troubleshooting Guide
Issue: Inaccurate or Inconsistent Protein Concentration Readings
Unexpected or variable results in your Bradford assay can often be attributed to the presence of interfering substances like this compound. Follow this guide to diagnose and resolve these issues.
1. High Background Absorbance
-
Symptom: The blank (buffer with no protein) shows a high absorbance reading at 595 nm.
-
Cause: this compound can interact with the Coomassie dye, causing a color change even in the absence of protein.[1]
-
Solution:
-
Prepare a proper blank: Ensure your blank contains the same concentration of this compound as your samples. This will help to subtract the background absorbance caused by the detergent.
-
Check for contamination: Use clean, disposable cuvettes or microplate wells for each assay to avoid residual protein or detergent contamination.
-
2. Non-linear Standard Curve
-
Symptom: The standard curve, plotted with known protein concentrations, is not linear.
-
Cause: Higher concentrations of this compound can disrupt the linear relationship between protein concentration and absorbance.[2]
-
Solution:
-
Dilute the sample: If your protein concentration is high enough, dilute the sample to reduce the this compound concentration to a non-interfering level (ideally ≤0.01% for standard assays).[1][3]
-
Include this compound in standards: Prepare your protein standards in the same buffer, including the same concentration of this compound, as your unknown samples. This can help to compensate for the interference.[4]
-
3. Low Absorbance Readings for Samples
-
Symptom: Your protein samples show lower than expected absorbance values, even at concentrations that should be within the detection range of the assay.
-
Cause: this compound can interfere with the binding of the Coomassie dye to the protein, leading to a reduced colorimetric response.
-
Solution:
-
Remove this compound: Employ a detergent removal strategy such as dialysis, protein precipitation, or the use of detergent removal spin columns.
-
Use a detergent-compatible assay: Consider using a modified Bradford assay or an alternative protein quantification method like the Bicinchoninic Acid (BCA) assay, which is more tolerant to detergents.
-
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with the Bradford protein assay?
A1: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm (reddish-brown) to 595 nm (blue). This compound, a non-ionic detergent, can interfere in a few ways:
-
Interaction with the dye: this compound can directly interact with the Coomassie dye, causing a color change and leading to high background absorbance.[1]
-
Interaction with the protein: The detergent can bind to proteins, potentially hindering the access of the dye to the protein's binding sites.
-
Micelle formation: At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can entrap the dye or protein, affecting their interaction.
dot graph TD{ rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal, penwidth=2];
} caption: Mechanism of this compound interference in the Bradford assay.
Q2: What is the maximum concentration of this compound that is compatible with the standard Bradford assay?
A2: The tolerance of the Bradford assay to this compound is generally low. For a standard cuvette-based assay, the maximum compatible concentration is typically around 0.01% . For a microplate-based assay, the compatibility might be slightly higher, around 0.1% . It is important to note that these are general guidelines, and the exact tolerance can vary depending on the specific protein and other components in the sample buffer.
Q3: What are the methods to remove this compound from my protein sample?
A3: There are several effective methods to remove or reduce the concentration of this compound in your protein sample before performing a Bradford assay:
-
Dilution: This is the simplest method. If your protein concentration is high, you can dilute your sample with a compatible buffer to lower the this compound concentration to an acceptable level.[1]
-
Dialysis: This technique involves placing the protein sample in a semi-permeable membrane bag and dialyzing it against a large volume of buffer. Small molecules like this compound will pass through the membrane, while the larger protein molecules are retained.[5][6][7]
-
Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to precipitate the protein, leaving the detergent in the supernatant. The protein pellet is then washed and resolubilized in a compatible buffer.[8][9][10][11][12]
-
Detergent Removal Spin Columns/Resins: Commercially available spin columns and resins are designed to bind and remove detergents from protein samples efficiently.[13][14][15][16][17]
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, penwidth=2];
} caption: Workflow for removing this compound before Bradford assay.
Q4: Are there alternative protein assays that are more compatible with this compound?
A4: Yes, several other protein quantification assays are known to be more tolerant to detergents like this compound:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is a popular alternative that is compatible with a wider range of detergents and concentrations.
-
Detergent-Compatible Bradford Assays: Several manufacturers offer modified Bradford assay reagents that are formulated to be compatible with common detergents.
-
Lowry Assay: The modified Lowry assay also shows better compatibility with detergents compared to the standard Bradford assay.
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of this compound on the Bradford assay based on available literature. It is important to experimentally verify the tolerance for your specific assay conditions.
| This compound Concentration | Expected Effect on Standard Bradford Assay | Recommendation |
| ≤ 0.01% | Generally minimal interference.[1][3] | Acceptable for most standard assays. Always run a proper blank. |
| 0.01% - 0.1% | Potential for increased background and non-linearity.[3] | Use with caution. Recommended to include this compound in standards. |
| > 0.1% | Significant interference, leading to inaccurate results.[18] | Not recommended. Detergent removal is necessary. |
Experimental Protocols
Standard Bradford Assay Protocol (Microplate Format)
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your samples. If your samples contain this compound, include the same concentration in your standards.[4]
-
Prepare Samples: Dilute your unknown protein samples to fall within the linear range of your standard curve.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of Bradford reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL protein) from the absorbance of all standards and samples.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[19]
-
Acetone Precipitation for Detergent Removal
This protocol is a general guideline for precipitating proteins to remove interfering substances like this compound.
-
Chill Acetone: Cool the required volume of acetone to -20°C.
-
Precipitation:
-
Pelleting: Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[8][9]
-
Washing:
-
Carefully decant the supernatant without disturbing the protein pellet.
-
(Optional) To improve removal, you can add cold 80% acetone, vortex briefly, and centrifuge again.
-
-
Drying: Allow the pellet to air-dry for about 30 minutes. Do not over-dry, as it may be difficult to redissolve.[8]
-
Resuspension: Resuspend the protein pellet in a buffer that is compatible with the Bradford assay (e.g., PBS).
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal, penwidth=2];
} caption: Acetone precipitation workflow for detergent removal.
Dialysis for Detergent Removal
This is a general protocol for removing this compound using dialysis.
-
Prepare Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Seal: Securely close both ends of the dialysis tubing with clips.
-
Dialysis:
-
Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[6]
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Change: Change the dialysis buffer and continue to dialyze for another 2-4 hours. For optimal removal, perform a third buffer change and let it dialyze overnight at 4°C.[5][6]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the protein sample.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Quantifying proteins using the Bradford method [qiagen.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 10. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 11. Acetone Precipitation [user.eng.umd.edu]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 13. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. arxiv.org [arxiv.org]
- 19. Bradford protein assay | Abcam [abcam.com]
Technical Support Center: Removal of Tween 20 from Protein Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of Tween 20 from protein solutions. The following sections detail various methods, including their experimental protocols, and offer guidance on selecting the most appropriate technique for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein solution?
This compound (polysorbate 20) is a non-ionic detergent commonly used to prevent non-specific binding and protein aggregation. However, its presence can interfere with downstream applications such as mass spectrometry, certain immunoassays, and crystallographic studies.[1] Therefore, reducing its concentration is often a critical step.
Q2: What are the most common methods for removing this compound?
The primary methods for this compound removal include:
-
Dialysis/Diafiltration: Effective for buffer exchange but can be slow for detergents with a low critical micelle concentration (CMC) like this compound.[1][2]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the removal of smaller detergent micelles from larger proteins.[2][3]
-
Ion-Exchange Chromatography (IEC): Separates molecules based on charge. In this context, the protein is typically bound to the resin while the neutral this compound is washed away.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique that separates molecules based on their hydrophobicity.[4][5][6][7][8]
-
Precipitation: Methods like acetone precipitation can effectively remove detergents, but may lead to protein denaturation.
-
Affinity Chromatography/Detergent Removal Resins: Utilizes resins with a high affinity for detergents to specifically bind and remove them from the solution.[1]
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including the properties of your protein (e.g., size, charge, stability), the initial concentration of this compound, the required final purity, sample volume, and the downstream application. The decision-making workflow below can guide your selection process.
Method Selection Workflow
Caption: A flowchart to guide the selection of the appropriate method for this compound removal based on experimental parameters.
Quantitative Comparison of Methods
The following table summarizes the typical performance of various this compound removal methods. The actual performance may vary depending on the specific protein, buffer conditions, and experimental setup.
| Method | Typical this compound Removal Efficiency | Typical Protein Recovery | Final this compound Concentration | Key Advantages | Key Disadvantages |
| Detergent Removal Resins | >95%[1] | 85-95%[1] | <0.01% | High efficiency, rapid | Resin cost, potential for non-specific protein binding |
| Hydrophobic Interaction Chromatography (HIC) | High | 80-95% | <0.01% | High resolution, maintains protein activity | Requires method development, use of high salt |
| Ion-Exchange Chromatography (IEC) | Moderate to High | 80-95% | 0.01-0.05% | Can be integrated into a purification workflow | Protein must bind to the resin, pH-dependent |
| Size Exclusion Chromatography (SEC) | Moderate | >90% | 0.02-0.1% | Gentle on proteins, buffer exchange capability | Dilution of the sample, limited capacity |
| Dialysis / Diafiltration | Low to Moderate | >90% | 0.05-0.2% | Simple, gentle on proteins | Very slow for this compound, large buffer volumes required |
| Acetone Precipitation | High | 70-90%[9] | <0.01% | Concentrates protein, effective | Can cause irreversible protein denaturation |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful method that exploits the hydrophobicity of both the protein and the detergent. Under high salt conditions, hydrophobic patches on the protein are exposed and bind to the hydrophobic resin. As the salt concentration is decreased, the protein elutes, while the more hydrophobic this compound remains bound to the resin or elutes later.
Mechanism of this compound Removal by HIC
Caption: Mechanism of protein purification from this compound using Hydrophobic Interaction Chromatography.
Protocol:
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are often a good starting point.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Elution Buffer (Buffer B): 50 mM sodium phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the protein solution to match the Binding Buffer by adding ammonium sulfate. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound protein using a decreasing linear salt gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Collect fractions and monitor the absorbance at 280 nm. This compound will typically elute later in the gradient or be retained on the column.
-
Analysis: Analyze the collected fractions for protein content and residual this compound.
Ion-Exchange Chromatography (IEC)
This method is suitable for non-ionic detergents like this compound. The principle is to select a resin and buffer pH where the protein of interest binds to the column, while the uncharged this compound flows through.
Protocol:
-
Resin Selection:
-
If your protein has a net positive charge at the working pH, use a cation exchange resin (e.g., SP Sepharose).
-
If your protein has a net negative charge, use an anion exchange resin (e.g., Q Sepharose).
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the protein is charged (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
-
Column Equilibration: Equilibrate the column with 5-10 CV of Binding Buffer.
-
Sample Preparation: Exchange the buffer of the protein solution to the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the column. Collect the flow-through, as it will contain the majority of the this compound.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to ensure all this compound has been removed.
-
Elution: Elute the bound protein with a linear gradient of 0-100% Elution Buffer or a step elution.
-
Analysis: Analyze the eluted fractions for protein concentration and purity.
Acetone Precipitation
This is a harsh method but can be effective for concentrating the protein and removing detergents. It is important to note that this method will likely denature your protein.
Protocol:
-
Pre-cool Acetone: Chill acetone to -20°C.
-
Precipitation: Add four volumes of cold acetone to one volume of your protein solution.[10]
-
Incubation: Incubate the mixture at -20°C for at least 1 hour. For very dilute protein solutions, overnight incubation may be necessary.
-
Centrifugation: Centrifuge at >13,000 x g for 15-30 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant the supernatant which contains the this compound.
-
Washing (Optional): Wash the pellet with a smaller volume of cold acetone and repeat the centrifugation to remove residual this compound.
-
Drying: Air-dry the pellet for a short period (do not over-dry as it will be difficult to resolubilize).
-
Resolubilization: Resuspend the pellet in a suitable buffer for your downstream application.
Dialysis
Dialysis is a simple but slow method for removing this compound, as it forms micelles that are often larger than the pores of the dialysis membrane.
Protocol:
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Sample Preparation: Place your protein solution in the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[11]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, followed by an overnight dialysis with a fresh change of buffer.[11] Multiple buffer changes are crucial for removing the detergent.
-
Sample Recovery: After dialysis, recover the protein sample from the tubing/cassette.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
-
Problem: Protein precipitates upon addition of high salt.
-
Solution: Reduce the initial salt concentration in the binding buffer and sample. Perform small-scale precipitation tests to determine the optimal salt concentration.
-
-
Problem: Protein does not bind to the column.
-
Solution: Increase the salt concentration in the binding buffer. Alternatively, use a more hydrophobic resin.
-
-
Problem: Poor protein recovery.
-
Solution: The protein may be binding too strongly. Use a less hydrophobic resin or add a mild non-ionic detergent (different from this compound) or an organic modifier to the elution buffer.
-
Ion-Exchange Chromatography (IEC)
-
Problem: Protein does not bind to the column.
-
Solution: Ensure the pH of the binding buffer is appropriate for your protein's pI to have the desired charge. Check and lower the ionic strength of your sample and binding buffer.
-
-
Problem: Incomplete removal of this compound.
-
Solution: Increase the number of column volumes used for the washing step. Ensure that the this compound concentration is below its CMC if possible, although this is often not practical.
-
-
Problem: Protein elutes during the wash step.
-
Solution: The ionic strength of the binding buffer may be too high, or the pH is too close to the protein's pI. Adjust buffer conditions accordingly.
-
Acetone Precipitation
-
Problem: Low protein recovery.[12]
-
Solution: Ensure the incubation at -20°C is sufficiently long, especially for dilute samples. Be careful not to dislodge the pellet when decanting the supernatant. Some smaller proteins may not precipitate well with acetone alone.
-
-
Problem: Protein pellet is difficult to resolubilize.
-
Solution: Avoid over-drying the pellet. Use a small volume of a strong solubilizing buffer (e.g., containing urea or guanidine HCl) and vortex thoroughly. Sonication may also help.
-
Dialysis
-
Problem: Protein precipitates during dialysis.[13]
-
Solution: The final buffer composition may not be suitable for your protein's stability. Ensure the dialysis buffer has an appropriate pH and ionic strength. Consider adding stabilizing agents like glycerol or a low concentration of a different, more easily dialyzable detergent.[14]
-
-
Problem: Significant loss of protein sample.[15]
-
Solution: Ensure the MWCO of the dialysis membrane is appropriate for your protein to prevent it from diffusing out. For dilute samples, non-specific binding to the membrane can be an issue; consider using low-protein-binding membranes or adding a carrier protein if compatible with your downstream application.[15]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 5. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 6. news-medical.net [news-medical.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bio-works.com [bio-works.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Tween 20 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating issues arising from the degradation of Tween 20 (Polysorbate 20) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in my experiments?
A1: this compound, chemically known as polysorbate 20, is a non-ionic surfactant.[1] It is widely used in biological and pharmaceutical applications to prevent non-specific binding of proteins to surfaces, stabilize proteins in solution, and solubilize membrane proteins.[1][2][3] Its mild, non-denaturing properties make it ideal for assays where maintaining the biological activity of proteins is crucial.[1] Common applications include its use in wash buffers for ELISAs and Western blotting, as well as a stabilizer in protein therapeutics.[1][4]
Q2: How does this compound degrade, and what are the degradation products?
A2: this compound can degrade through two primary mechanisms: hydrolysis and oxidation.[1][5][6][7]
-
Hydrolysis: This process involves the breakdown of the ester bonds in the this compound molecule.[5][8] It can be catalyzed by acidic or basic conditions or by enzymes like esterases and lipases that may be present as residual host cell proteins in biopharmaceutical formulations.[4][5][9][10] The primary degradation products of hydrolysis are free fatty acids (FFAs), particularly lauric acid, and the polyethylene glycol (PEG) sorbitan headgroup.[1][4][11]
-
Oxidation: This is a free-radical chain reaction that can be initiated by exposure to light, heat, or metal ions.[1][5][7] The polyoxyethylene chains of this compound are susceptible to oxidation, leading to the formation of peroxides, aldehydes, ketones, and short-chain acids like formic acid.[1][12]
Q3: How can this compound degradation products interfere with my experiments?
A3: The degradation products of this compound can cause a variety of experimental issues:
-
Formation of Particles: Free fatty acids, being poorly soluble in aqueous solutions, can precipitate and form sub-visible or visible particles.[4][9][11] This is particularly problematic in protein formulations, where it can affect product quality and stability.[11]
-
Assay Interference:
-
ELISA: Degraded this compound can lead to increased background noise and reduced sensitivity.[1][13] Peroxides can inactivate horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.[1]
-
Mass Spectrometry: While intact this compound can sometimes be tolerated, its degradation products can interfere with the analysis.[14]
-
Protein Quantification Assays: High concentrations of this compound and its degradants can interfere with colorimetric protein assays like the Bradford or BCA assay.[1]
-
-
Protein Instability: Peroxides generated from oxidation can oxidize sensitive amino acid residues in proteins, potentially leading to aggregation or loss of function.[1] The presence of FFA particles can also impact protein stability.[15]
Q4: How can I prevent or minimize this compound degradation?
A4: Proper storage and handling are crucial for minimizing this compound degradation:
-
Storage: Store this compound at room temperature in the dark and in inert containers (e.g., plastic) to avoid metal contamination, which can catalyze oxidation.[1]
-
Use High-Purity Reagents: Use high-purity water and other buffer components to minimize contaminants that could accelerate degradation.
-
Avoid Autoclaving: Autoclaving this compound solutions is generally not recommended as it can accelerate degradation. If sterilization is necessary, sterile filtration is a better alternative.
-
Use Fresh Solutions: Prepare this compound-containing buffers fresh whenever possible, especially for sensitive applications.
-
Consider Stabilizers: For long-term storage, especially in pharmaceutical formulations, the addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can protect against oxidation.[1]
Troubleshooting Guides
Issue 1: High Background or Low Signal in ELISA
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound in Wash Buffer | Prepare fresh wash buffer (e.g., PBST, TBST) using a fresh, properly stored stock of this compound. | Reduction in background signal and/or restoration of expected signal intensity. |
| Peroxide-Mediated Inactivation of HRP | Use a freshly opened or high-quality source of this compound. Consider adding an antioxidant to the buffer if long-term storage is necessary. | Improved signal-to-noise ratio. |
| Incorrect this compound Concentration | Optimize the this compound concentration in your wash and blocking buffers. Typical concentrations range from 0.05% to 0.1%.[1] | Reduced non-specific binding without inhibiting specific antibody-antigen interactions. |
| Interference from other blocking agents | While this compound is a good blocking agent, sometimes combining it with proteins like BSA can increase background.[13] Try blocking with BSA or non-fat milk alone. | Lower background signal. |
Issue 2: Visible or Sub-Visible Particles in Protein Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound leading to FFA precipitation | Analyze the formulation for the presence of free fatty acids (see Experimental Protocol section). | Confirmation of FFA as the source of particles. |
| Enzymatic Degradation | If residual host cell proteins (e.g., esterases, lipases) are suspected, consider additional purification steps for your protein. | Reduced rate of particle formation over time. |
| Storage Conditions | Store the formulation at the recommended temperature (often 2-8°C).[11] Note that lower temperatures can decrease the solubility of FFAs. | Minimized particle formation during storage. |
| pH of the Formulation | The formation of FFA particles can be pH-dependent, with more particles forming at acidic pH.[4][9] Evaluate the pH stability of your formulation. | Optimized formulation with reduced particle formation. |
Issue 3: Interference in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Interference with Electrospray Ionization | Use the lowest effective concentration of this compound. Concentrations up to 0.01% may be tolerated by some instruments.[14] | Obtain well-resolved mass spectra with minimal interference. |
| Sample Loss During Buffer Exchange | The addition of a small amount of this compound (e.g., 0.001%) can be crucial for preventing sample loss on desalting columns.[14] | Improved sample recovery for mass spectrometry analysis. |
Quantitative Data Summary
Table 1: Impact of this compound Degradation on Free Fatty Acid (FFA) Levels and Particle Formation
| Condition | Parameter | Observation | Reference |
| Enzyme-induced degradation (Esterase or Lipase) | FFA Concentration | Increased at both 4°C and 37°C. | [4][9] |
| Sub-visible Particles | Increased at both 4°C and 37°C. | [4][9] | |
| Temperature | FFA Concentration at 4°C | Stable for over a month. | [4][9] |
| FFA Concentration at 37°C | Decreased after 2 hours of incubation. | [4][9] | |
| pH | Particle Formation | A greater number of particles were observed at acidic pH compared to near-neutral pH. | [4][9] |
| Long-term storage (18-36 months at 2-8°C) | This compound Degradation | Approximately 20% degradation was observed over 24 months. | [11] |
| Particle Formation | Accumulation of FFA led to particle formation. | [11] |
Table 2: Effect of this compound Concentration on Experimental Outcomes
| Experiment | This compound Concentration | Effect | Reference |
| ELISA | > 2 µg/mL | Completely saturated ELISA microwells (non-PLL treated). | [16] |
| Mass Spectrometry (Buffer Exchange) | 0.001% | Maximum recovery of IgG and Nup84 complex from desalting columns. | [14] |
| Mass Spectrometry (Analysis) | up to 0.01% | Negligible interference observed with an Exactive Plus EMR Orbitrap mass spectrometer. | [14] |
Experimental Protocols
Protocol 1: Quantification of Free Fatty Acids (FFAs) by RP-UHPLC
This protocol is a summary of the methodology described for quantifying FFAs resulting from this compound degradation.[11]
1. Sample Preparation and Extraction: a. Use a 96-well plate format with an Oasis HLB resin. b. Add 500 µL of the protein drug product or placebo sample to the resin. c. Draw the sample through the resin. d. Wash the resin with 1 mL of 4 M guanidine-HCl, followed by two washes with 1 mL of 10% methanol in water. e. Elute the fatty acids and polysorbate with 500 µL of 100% acetonitrile or a mixture of 25% isopropanol and 75% acetonitrile.
2. Derivatization: a. Derivatize the extracted FFAs with a fluorescent reagent such as 9-anthryldiazomethane (PDAM) to form fluorescent esters.
3. RP-UHPLC Analysis: a. Separate the derivatized FFAs using a reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC) system. b. Detect the separated FFAs using a fluorescence detector.
4. Quantification: a. Prepare a standard curve using known concentrations of fatty acids (e.g., capric, lauric, myristic, palmitic, and stearic acids). b. Quantify the FFAs in the samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20210268073A1 - Methods of reducing polysorbate degradation in drug formulations - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A robust workflow for native mass spectrometric analysis of affinity-isolated endogenous protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitation of the blocking effect of this compound and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tween 20 Lot-to-Lot Variability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating issues arising from lot-to-lot variability of Tween 20 (Polysorbate 20).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical reagent in my experiments?
This compound, also known by its generic name Polysorbate 20, is a non-ionic surfactant and emulsifier widely used across various scientific applications.[1] In immunoassays like ELISA and Western blotting, it is a key component of wash buffers and blocking solutions, typically at concentrations of 0.05% to 0.1%, to reduce non-specific binding and decrease background noise, thereby increasing the signal-to-noise ratio.[2][3] In biopharmaceutical formulations, it acts as a stabilizer to prevent protein aggregation and surface adsorption.[4][5][6] Its effectiveness at low concentrations and general biocompatibility have made it an indispensable reagent in life science research.[2][7]
Q2: I've switched to a new lot of this compound and now my assay results are inconsistent. What could be the cause?
Inconsistent results after changing lots of this compound are a common problem and can manifest as high background, reduced signal, or poor reproducibility in immunoassays.[8] This lot-to-lot variance (LTLV) often stems from the complex and heterogeneous nature of this compound.[9][10] Different lots can have variations in their chemical composition, purity, and the level of degradation products, all of which can significantly impact assay performance.[8][11][12]
Q3: What specific factors contribute to the chemical differences between this compound lots?
This compound is not a single chemical compound but a complex mixture resulting from its multi-step manufacturing process.[4][9][10] Key factors contributing to variability include:
-
Fatty Acid Composition: While lauric acid is the primary fatty acid, the presence and proportion of other fatty acids can differ based on the raw materials used for synthesis.[12]
-
Polyoxyethylene (POE) Chain Length: The degree of ethoxylation (the number of ethylene oxide units) can vary, affecting the surfactant's hydrophilic-lipophilic balance (HLB) and its overall properties.[9][13]
-
Presence of Impurities and Degradants: Lots can contain varying levels of byproducts from manufacturing or degradation products like peroxides, aldehydes, and free fatty acids.[7][12][14]
Q4: How can the degradation of this compound affect my experiments?
This compound can degrade via two primary pathways: oxidation and hydrolysis.[2][12]
-
Oxidation: Exposure to air, light, and certain metal ions can lead to the formation of peroxides.[2][7][15] These peroxides are reactive and can damage proteins, for example, by oxidizing sensitive amino acid residues or inactivating enzyme conjugates like Horseradish Peroxidase (HRP), leading to a loss of signal.[2][15]
-
Hydrolysis: The ester bond in this compound can be cleaved, either chemically or by residual enzymes, releasing free fatty acids (FFAs).[6][16] In biopharmaceutical formulations, these FFAs can precipitate, especially at low temperatures, leading to the formation of visible or subvisible particles, which is a significant product quality concern.[6][14]
Q5: What are the best practices for storing and handling this compound to maintain its stability?
Proper storage and handling are crucial to minimize degradation and ensure consistency.
-
Storage Conditions: Store this compound at the temperature recommended by the manufacturer (e.g., room temperature or 2-8°C), protected from light, and in a tightly sealed container to prevent oxidation.[7][17][18] Using inert containers, such as plastic, is often recommended over glass with metal caps to avoid metal contamination that can accelerate oxidation.[2]
-
Solution Preparation: Prepare working solutions of this compound fresh using high-purity water.[2] Since concentrated this compound is viscous, preparing a 10% stock solution can make it easier to pipette accurately.[2]
-
Avoid Autoclaving: Do not autoclave buffers containing this compound, as high heat can cause chemical breakdown and degradation of the surfactant.[2]
Troubleshooting Guide
Issue 1: Increased background or non-specific binding in immunoassays (ELISA/Western Blot).
-
Possible Cause: The new lot of this compound may have a different composition that is less effective at blocking non-specific sites, or your current lot may have degraded.
-
Recommended Actions:
-
Prepare a fresh wash buffer using the current this compound lot.
-
If the problem persists, qualify the new lot against a previously approved, well-performing "golden" lot (See Protocol 1).
-
Consider optimizing the this compound concentration, as concentrations between 0.05% and 0.1% are typical, but some assays may be sensitive to minor shifts.[2][19]
-
Issue 2: Reduced signal, loss of sensitivity, or complete signal loss.
-
Possible Cause: The this compound lot may be contaminated with peroxides, which can oxidize and inactivate antibodies or enzyme conjugates (e.g., HRP).[2][15]
-
Recommended Actions:
-
Switch to a new, unopened bottle of this compound or a different lot.
-
For highly sensitive applications, use a high-purity, low-peroxide grade of this compound specifically designed for pharmaceutical or diagnostic use.[20]
-
Perform a peroxide value test on the suspect lot to quantify the level of oxidation (See Protocol 2).
-
Issue 3: Appearance of cloudiness, precipitates, or particles in stored buffers or formulations.
-
Possible Cause: Hydrolytic degradation of this compound has led to the formation of free fatty acids (FFAs), which have limited solubility and are precipitating out of solution.[14][16] This is more common in biopharmaceutical formulations stored for extended periods.[6]
-
Recommended Actions:
-
Confirm that storage conditions (temperature, pH, light exposure) are optimal to slow degradation.
-
Use analytical methods like HPLC or LC-MS to quantify FFAs and assess the integrity of the this compound lot.[14][21]
-
When sourcing this compound for formulation development, request detailed certificates of analysis from the supplier that include specifications for stability and degradation products.
-
Data & Visualizations
Table 1: Summary of this compound Quality Attributes and Their Potential Impact
| Quality Attribute | Potential Impact on Experiments | Recommended Analytical Method |
| Peroxide Value | Oxidation of proteins and enzyme conjugates, leading to loss of signal/activity.[15] | Iodometric Titration; Commercial colorimetric kits. |
| Fatty Acid Profile | Altered surfactant properties (emulsification, blocking efficiency); lot-to-lot inconsistency.[12] | Gas Chromatography (GC); Liquid Chromatography-Mass Spectrometry (LC-MS).[22] |
| Hydrolytic Degradation | Formation of free fatty acid particles, leading to turbidity and potential impact on protein stability.[6][14] | Reversed-Phase HPLC with derivatization to detect free fatty acids.[21] |
| Compositional Heterogeneity | Variability in critical micelle concentration (CMC) and overall performance.[9][10] | HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[23][24] |
Table 2: Typical Working Concentrations of this compound in Common Applications
| Application | Typical Concentration Range (% v/v) | Reference |
| ELISA Wash Buffer | 0.05% - 0.1% | [2] |
| Western Blot Wash Buffer (TBST/PBST) | 0.05% - 0.1% | [2] |
| Blocking Buffer Additive | ~0.05% | [2] |
| Immunohistochemistry (IHC) Washes | 0.05% - 0.1% | [2] |
| Protein Formulation Stabilizer | 0.01% - 0.1% | [4][5] |
Diagrams
Caption: Troubleshooting workflow for inconsistent results.
Caption: Primary degradation pathways of Polysorbate 20.
Experimental Protocols
Protocol 1: Qualification of a New this compound Lot for Immunoassay Applications
This protocol provides a framework for comparing a new lot of this compound against a previously validated ("golden") lot using a standard direct or indirect ELISA.
1. Objective: To ensure the new lot of this compound performs equivalently to a reference lot without negatively impacting assay sensitivity or specificity.
2. Materials:
-
New this compound lot
-
Reference ("Golden") this compound lot
-
All other required ELISA reagents (coating antigen/antibody, blocking buffer base, primary/secondary antibodies, substrate, stop solution)
-
96-well ELISA plates
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
3. Methodology:
-
Prepare Buffers: Prepare three separate sets of wash buffer (e.g., PBST or TBST) and blocking buffer.
-
Set A (New Lot): Buffer containing the recommended concentration (e.g., 0.05%) of the new this compound lot.
-
Set B (Reference Lot): Buffer containing 0.05% of the reference this compound lot.
-
Set C (Control): Buffer with no this compound. This control helps assess the baseline non-specific binding.
-
-
Plate Coating: Coat a 96-well plate with the target antigen or capture antibody according to your standard protocol.
-
Blocking: After washing, block the plate, dedicating at least two columns to each buffer set (A, B, and C).
-
Antibody Incubation: Prepare a serial dilution of your primary antibody. Apply the dilutions across the rows for all three sets of columns. Incubate as per your standard protocol.
-
Washing: Wash each set of columns only with its corresponding wash buffer (A, B, or C).
-
Secondary Antibody & Detection: Add the enzyme-conjugated secondary antibody, incubate, and wash again with the corresponding buffers. Proceed with substrate addition, color development, and stopping the reaction.
-
Data Analysis:
-
Read the absorbance on a plate reader.
-
Compare the signal-to-noise ratio for each antibody dilution between the New Lot (A) and Reference Lot (B).
-
Compare the background signal (wells with no primary antibody) across all three sets. The background in A and B should be significantly lower than in C.
-
Plot the titration curves for the New and Reference lots.
-
4. Acceptance Criteria:
-
The background signal of the new lot should be comparable to the reference lot.
-
The specific signal and overall titration curve of the new lot should be within ±15% of the reference lot.
-
No significant changes in the EC50 of the titration curve should be observed.
Protocol 2: Semi-Quantitative Measurement of Peroxide Value in this compound
This protocol describes a simple, colorimetric method to estimate peroxide levels using a commercial kit, which is safer and more accessible than traditional iodometric titration for many labs.
1. Objective: To determine the approximate concentration of peroxide contaminants in a this compound sample.
2. Principle: Peroxides in the sample react with a chromogen in the presence of a catalyst (e.g., HRP or iron) to produce a colored product. The intensity of the color is proportional to the peroxide concentration.
3. Materials:
-
This compound sample (neat or a concentrated stock solution)
-
Peroxide Assay Kit (e.g., kits based on ferrous ion oxidation - xylenol orange [FOX] method or ABTS)
-
Hydrogen peroxide (H₂O₂) standard (usually included in the kit)
-
Spectrophotometer or plate reader
4. Methodology:
-
Prepare Standard Curve: Prepare a series of dilutions of the H₂O₂ standard in high-purity water as described in the kit manual. This will typically range from 0 to 100 µM.
-
Prepare Sample: Dilute the this compound sample in high-purity water. A starting dilution of 1:10 or 1:100 is often appropriate. The final concentration should fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette the standards and diluted samples into separate wells of a 96-well plate or into cuvettes.
-
Add the reaction mix/chromogen from the kit to all wells/cuvettes.
-
Incubate for the time specified in the kit manual (e.g., 30 minutes at room temperature, protected from light).
-
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 560 nm for FOX assays).
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (Absorbance vs. H₂O₂ Concentration).
-
Use the equation of the line from the standard curve to calculate the H₂O₂ concentration in your diluted sample.
-
Multiply the result by the dilution factor to determine the peroxide concentration in the original this compound sample.
-
5. Interpretation:
-
Compare the peroxide value to the manufacturer's specifications for a new product. High-purity grades typically have peroxide levels <2 ppm.[7]
-
A significantly elevated peroxide level in an in-use lot compared to a new lot suggests degradation and indicates the lot should be discarded for sensitive applications.
References
- 1. mpbio.com [mpbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. chemiis.com [chemiis.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. ECV: pharmind - Beitrag Comparison of polysorbate 20 qualities [ecv.de]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peroxide formation in polysorbate 80 and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality | FDA [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. biosb.com [biosb.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. scitechnol.com [scitechnol.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. agilent.com [agilent.com]
minimizing foaming when preparing buffers with Tween 20
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize foaming when preparing buffers containing Tween 20.
Frequently Asked Questions (FAQs)
Q1: Why does my buffer foam so much when I add this compound?
A1: this compound (Polysorbate 20) is a non-ionic surfactant, a type of detergent. Its primary function in buffers is to reduce non-specific binding by lowering the surface tension of the solution.[1][2] This reduction in surface tension facilitates the formation and stabilization of air bubbles, resulting in foam whenever the solution is agitated in a way that introduces air.[3][4] While some foaming is normal, excessive foaming can be managed by adjusting your preparation technique.[5]
Q2: What is the recommended concentration of this compound in buffers to minimize foaming?
A2: For most applications like ELISA and Western blot wash buffers, a low concentration of 0.05% to 0.1% (v/v) is effective and standard.[1][6][7] While higher concentrations of this compound will increase the total volume of foam generated, foam stability may actually be better at lower concentrations.[8] It is best to use the lowest concentration that is effective for your application.
Q3: Can the mixing speed and method affect the amount of foam?
A3: Absolutely. The primary cause of foaming is the incorporation of air into the liquid, which is directly related to the mixing method.[4] High-speed stirring, vortexing, or vigorous shaking will introduce a significant amount of air, leading to excessive foam.[9][10] The optimal method is to use gentle mixing, such as a slow-speed magnetic stirrer, or gentle swirling by hand.[11]
Q4: Does temperature play a role in foaming?
A4: Yes, temperature can influence foaming properties. Studies have shown that for this compound solutions, an increase in temperature can lead to a decrease in foaming power. However, higher temperatures can also accelerate liquid drainage from the foam, potentially reducing its stability.[12][13] For general lab practice, preparing buffers at room temperature is standard. While gentle warming (e.g., to 40-45 °C) can reduce the viscosity of concentrated this compound, making it easier to pipette, this should be done with caution to avoid potential oxidation.[14]
Q5: Are there any alternatives to this compound that produce less foam?
A5: Yes, other surfactants can be used, though their properties may differ. Polysorbate 80 (Tween 80) is a common alternative but is slightly more lipophilic.[1][9] Other non-ionic detergents like Triton X-100 can be used, but many are being phased out due to environmental concerns.[1] For specific applications where foaming is a major issue, low-foaming emulsifiers like Lecithin may be considered.[9]
Troubleshooting Guide
Problem: My buffer has already foamed up. What can I do?
-
Solution 1: Wait. The simplest method is to let the buffer stand undisturbed. Much of the foam will naturally dissipate over time.[9]
-
Solution 2: Centrifugation. If you need to use the buffer immediately, a short centrifugation cycle can effectively break down the foam.[15]
-
Solution 3: Use a low-vacuum. If foaming occurs during vacuum filtration, try reducing the strength of the vacuum.[15] Periodically releasing the vacuum can also help to collapse the bubbles.[15]
-
Solution 4: Chemical Defoamers (Use with Caution). Commercial anti-foaming agents are available, but they may interfere with downstream applications, particularly in protein purification and cell-based assays.[15] Their use should be validated for your specific experiment.
Problem: this compound is too viscous and difficult to pipette accurately.
-
Solution 1: Weigh the Surfactant. Instead of measuring by volume, you can weigh the required amount of this compound. The density of this compound is approximately 1.1 g/mL, so you can calculate the target weight from your desired volume.[14]
-
Solution 2: Modify Your Pipette Tip. For easier aspiration of viscous liquids, you can cut the narrow end of a pipette tip to create a wider opening.[11]
-
Solution 3: Use a Stock Solution. Prepare a 10% or 20% (v/v) stock solution of this compound in deionized water. This solution will be much less viscous and easier to pipette accurately. Many vendors also sell ready-made stock solutions.[1]
-
Solution 4: Rinse the Tip. After dispensing the this compound into your buffer, re-aspirate the buffer solution into the same tip and dispense it several times to ensure all the viscous detergent is transferred.[14]
Data Presentation
Table 1: Effect of this compound Concentration on Foam Volume
| This compound Concentration (%) | Relative Foam Volume | Foam Stability |
| 0.01 | Low | Highest |
| 0.10 | Moderate | Moderate |
| 1.00 | High | Lower |
This table summarizes findings that foam volume increases with surfactant concentration, but foam stability is optimal at lower concentrations.[8]
Table 2: Effect of Temperature on Foaming Power of a this compound System
| Temperature (°C) | Mean Foaming Power (cm) |
| 30 | 55.00 |
| 45 | 46.00 |
| 55 | 18.50 |
| 65 | 15.00 |
| 75 | 6.00 |
Data from a study on a Tween-20 system shows that initial foam height (foaming power) decreases as temperature increases.
Experimental Protocols
Protocol for Preparing 1 Liter of PBS-T (0.1% this compound) with Minimal Foaming
-
Prepare PBS: Dissolve the required salts for 1 Liter of 1X Phosphate Buffered Saline (e.g., 8g NaCl, 0.2g KCl, 1.44g Na₂HPO₄, 0.24g KH₂PO₄) in approximately 900 mL of distilled water.[16]
-
Dissolve Completely: Place the beaker on a magnetic stirrer at a low to medium speed. Allow the salts to dissolve completely.
-
Add this compound:
-
Measure 1 mL of this compound. For best results, add it to the buffer using a "sub-surface" technique.
-
To do this, place the pipette tip below the surface of the buffer solution.
-
Dispense the this compound slowly and directly into the liquid. This prevents splashing and minimizes the introduction of air at the surface.
-
-
Gentle Mixing: Turn the magnetic stirrer to its lowest setting, ensuring the vortex is minimal to non-existent. Mix just until the this compound is fully incorporated. Alternatively, swirl the container gently by hand.[11] Avoid shaking or rapid agitation.
-
Adjust pH and Volume: Check the pH of the solution and adjust to the desired level (typically pH 7.4) using HCl or NaOH.[17]
-
Final Volume: Transfer the solution to a 1L graduated cylinder and add distilled water to bring the final volume to 1 Liter. Invert the cylinder slowly 2-3 times to ensure the final solution is homogenous.
-
Storage: Store the buffer at room temperature.[6]
Mandatory Visualization
Caption: Workflow for preparing buffers with this compound to minimize foam formation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How To Avoid Foaming in Your Mixing Process? - KEHENG MIXERS [kehengmixing.com]
- 5. Microspheres Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. licorbio.com [licorbio.com]
- 8. mdpi.com [mdpi.com]
- 9. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 10. researchgate.net [researchgate.net]
- 11. PBST Buffer (PBS with this compound) - Sharebiology [sharebiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Pressure and Temperature on Foam Behavior for Enhanced Underbalanced Drilling Operations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. usbio.net [usbio.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: The Impact of Tween 20 on Enzyme Activity in Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to navigate the use of Tween 20 in enzymatic assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzyme assays?
This compound, also known as Polysorbate 20, is a non-ionic surfactant. In enzyme assays, it is primarily used as a gentle detergent to:
-
Reduce non-specific binding: It prevents enzymes, antibodies, and substrates from sticking to plastic surfaces (like microplate wells), which helps to lower background signals and improve the signal-to-noise ratio.[1]
-
Enhance reagent spreading: By lowering surface tension, this compound ensures that reagents spread evenly across surfaces, preventing inconsistencies in results.
-
Stabilize enzymes: It can help maintain the native conformation of some enzymes, preserving their activity over time and during experimental manipulations.[2][3]
-
Solubilize components: It aids in keeping hydrophobic substrates or proteins in solution.
Q2: What is a typical working concentration for this compound in an enzyme assay?
The optimal concentration of this compound is highly dependent on the specific enzyme and assay system. However, a common starting range is 0.01% to 0.1% (v/v) .[4][5] For applications like ELISA wash buffers, 0.05% is a widely used concentration.[1] It is crucial to empirically determine the optimal concentration for your specific assay, as concentrations that are too high can inhibit enzyme activity.[6]
Q3: Can this compound inhibit my enzyme?
Yes, at higher concentrations, this compound can inhibit certain enzymes. The mechanism of inhibition can vary; it may be due to the disruption of the enzyme's tertiary structure, interference with substrate binding, or interaction with cofactors. The inhibitory concentration is enzyme-specific. For example, some assays can tolerate up to 1% this compound, while others may show inhibition at concentrations above 0.1%.[6]
Q4: How does this compound affect different types of enzymes?
The effect of this compound is enzyme-dependent:
-
Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP): In immunoassays like ELISA and Western blotting, this compound at standard concentrations (0.05-0.1%) is generally compatible with HRP and AP and helps to reduce background.[1]
-
Kinases: The effect on kinases can be variable. While this compound can be included in kinase assay buffers to reduce non-specific binding, its concentration should be optimized.
-
Luciferases: Some studies have shown that certain compounds can inhibit firefly luciferase, and while specific quantitative data on this compound is limited, it is advisable to test its effect, especially in cell-based reporter assays where membrane integrity is a factor.
-
Proteases: The impact of non-ionic surfactants like this compound on proteases can vary, with some studies showing a stabilizing effect while others report minimal impact.
-
β-glucosidase: this compound has been shown to preserve the activity and stability of β-glucosidase, particularly in nanoparticle formulations.[2][3][7]
Q5: Can I use Tween 80 instead of this compound?
This compound and Tween 80 are structurally similar, but they differ in the fatty acid component (lauric acid in this compound and oleic acid in Tween 80). This difference can lead to variations in their properties. For some applications, they may be interchangeable, but for others, one may be more suitable. For example, in some esterase assays, this compound is preferred for detecting esterases that act on lower chain fatty acids, while Tween 80 is used for lipases that act on oleic acid esters. It is always best to validate the use of a different surfactant in your specific assay.
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes. Ensure that the wash buffer contains an optimal concentration of this compound (typically 0.05%).[5][8] |
| Inadequate Blocking | The blocking buffer may be insufficient. Try increasing the concentration of the blocking agent (e.g., BSA or casein) or add 0.05% this compound to your blocking buffer.[5][8][9] |
| Non-specific Binding of Reagents | The concentration of the primary or secondary antibody/enzyme conjugate may be too high. Perform a titration to find the optimal concentration. Ensure this compound is present in the antibody dilution buffer. |
| Contaminated Reagents | Prepare fresh buffers and reagents. Ensure that water used for buffer preparation is of high purity.[9] |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Enzyme Inhibition by this compound | The concentration of this compound may be too high. Perform a dose-response experiment to determine the optimal this compound concentration for your assay. Consider reducing the concentration or using an alternative surfactant. |
| Degraded Enzyme or Substrate | Ensure proper storage and handling of enzymes and substrates. Prepare fresh reagents for each experiment. |
| Overly Stringent Washing | The concentration of this compound in the wash buffer may be too high, leading to the stripping of bound reagents. Try reducing the this compound concentration in the wash buffer.[10] |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting or Washing | Ensure accurate and consistent pipetting. Use a multichannel pipette for adding reagents to plates. If using an automated plate washer, check for clogged or malfunctioning dispensers.[8] |
| Edge Effects on Microplates | Evaporation from the outer wells of a microplate can lead to variability. Ensure plates are properly sealed during incubations and that incubators have uniform temperature distribution. |
| Incomplete Reagent Mixing | Gently mix all reagents and solutions before use. |
Data Presentation: Impact of this compound on Various Assays
The effect of this compound is context-dependent. Below is a summary of reported effects in different assay systems.
| Assay Type | Enzyme/System | This compound Concentration | Observed Effect | Reference |
| ELISA | Alkaline Phosphatase | > 2 µg/ml (~0.00016%) | Complete saturation of microwells (blocking effect). | [5][11] |
| ELISA | HRP-based | 0.05% - 0.1% | Reduction of non-specific binding, generally compatible. | [1] |
| AlphaLISA | Various bead-based assays | Up to 3% | No significant inhibition observed in many standard toolbox assays. | [12][13] |
| Hyaluronidase Activity | Hyaluronidase | 0.005% - 0.05% | No significant impact on enzymatic performance. | [14] |
| General Enzymatic Assays | N/A | > 1% | Potential for interference. | [6] |
| Fluorescence Anisotropy | Thrombin-aptamer binding | 0.1% | Corrects anomalous increase in anisotropy at low aptamer concentrations. | [15] |
| 2,4,5-TP ELISA | HRP | ~0.0006% - 0.024% | Increased signal as this compound concentration increased. | [16] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol provides a general framework for optimizing the this compound concentration for your specific enzyme assay.
Materials:
-
Your enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (without this compound)
-
This compound stock solution (e.g., 10%)
-
Microplate reader and appropriate microplates
Procedure:
-
Prepare a serial dilution of this compound: In your assay buffer, prepare a range of this compound concentrations. A good starting point is a 2-fold serial dilution from 1% down to 0.0078%. Also, include a "0% this compound" control.
-
Set up assay reactions: For each this compound concentration, set up your standard enzyme assay in triplicate. Include a "no enzyme" control for each this compound concentration to measure the background signal.
-
Add enzyme and substrate: Add your enzyme to the appropriate wells, followed by the substrate to initiate the reaction.
-
Incubate and measure: Incubate the plate according to your standard protocol and measure the signal (e.g., absorbance, fluorescence, luminescence) at the appropriate time point(s).
-
Data Analysis:
-
Subtract the average background signal ("no enzyme" control) from the average signal of the corresponding enzyme-containing wells for each this compound concentration.
-
Plot the net signal (or enzyme activity) as a function of the this compound concentration.
-
The optimal concentration of this compound is the one that provides the best signal-to-noise ratio without significantly inhibiting the enzyme activity.
-
Protocol 2: Generic Kinase Assay for Inhibitor Screening
This protocol describes a common method for an in vitro kinase assay, which can be adapted to test the effect of this compound.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and an optimized concentration of this compound, e.g., 0.01%)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
96-well or 384-well white plates (for luminescence)
Procedure:
-
Prepare reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of your test inhibitor.
-
Add kinase and inhibitor: In the wells of the microplate, add the kinase reaction buffer. Then, add the kinase, followed by the serially diluted inhibitor or a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate reaction: Start the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Stop reaction and detect signal: Stop the reaction (if necessary for the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Measure signal: Read the plate on a suitable microplate reader (e.g., luminometer or fluorescence reader).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Troubleshooting Workflow for Enzyme Assays
Caption: Troubleshooting workflow for common issues in enzyme assays, with a focus on optimizing this compound concentration.
Simplified ELISA Signaling Pathway and this compound Interaction Points
Caption: Role of this compound at different steps of an indirect ELISA workflow to minimize non-specific binding.
Decision Tree for Using this compound in an Enzyme Assay
Caption: A decision tree to guide the inclusion of this compound in the development of a new enzyme assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. visualize decision tree in python with graphviz [dataaspirant.com]
- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Quantitation of the blocking effect of this compound and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. kaggle.com [kaggle.com]
- 9. med.emory.edu [med.emory.edu]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. revvity.com [revvity.com]
- 14. Impacts of Tween-20, Glycerol, and Trehalose on Hyaluronidase Activity: Insights from Microscale Thermophoresis and Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Cell Toxicity with Tween 20 in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tween 20 in cell culture, focusing on the prevention and troubleshooting of cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as Polysorbate 20, is a non-ionic surfactant. In cell culture, it is primarily used as a gentle detergent for various applications, including:
-
Solubilizing Agent: It helps dissolve hydrophobic substances, such as certain drugs or compounds, in aqueous culture media.[1][2]
-
Preventing Cell Clumping: It can be added to cell suspensions to reduce cell aggregation.[1]
-
Permeabilizing Agent: In fixed cells, it is used at low concentrations to permeabilize cell membranes for intracellular staining in techniques like immunofluorescence.
-
Washing Agent: It is a common component of washing buffers (e.g., PBST, TBST) in immunoassays like ELISA and Western blotting to reduce non-specific binding.[1]
Q2: Is this compound toxic to cells?
While generally considered biocompatible at very low concentrations (<<0.1%), this compound can be cytotoxic at higher concentrations or with prolonged exposure.[1] The toxicity is dose- and time-dependent and can vary significantly between different cell lines.[3]
Q3: What are the signs of this compound-induced cell toxicity?
Signs of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as swelling or shrinkage.[1]
-
Detachment of adherent cells from the culture surface.
-
Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[3]
Q4: What is the mechanism of this compound cytotoxicity?
This compound is a detergent and its primary mechanism of toxicity involves the disruption of the cell membrane's lipid bilayer. This can lead to increased membrane permeability and, at higher concentrations, cell lysis.[4] Studies have also shown that this compound can induce apoptosis, characterized by DNA fragmentation and the activation of caspases.[3][4]
Q5: What are some alternatives to this compound for solubilizing compounds in cell culture?
If this compound is causing toxicity, you might consider other non-ionic surfactants like Pluronic F-68, or other solvents like dimethyl sulfoxide (DMSO) at a low final concentration (typically <0.5%). However, it is crucial to test the toxicity of any alternative solvent on your specific cell line.
Troubleshooting Guide: this compound-Induced Cell Toxicity
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed after adding a compound solubilized in this compound. | The concentration of this compound is too high. | • Determine the lowest effective concentration of this compound required to solubilize your compound. • Perform a dose-response experiment to find the maximum non-toxic concentration of this compound for your specific cell line (see Cytotoxicity Testing Protocol below). • Ensure the final concentration in the culture medium is as low as possible, ideally below 0.01%.[4] |
| The cell line is particularly sensitive to this compound. | • Test alternative, less cytotoxic surfactants or co-solvents. • Reduce the incubation time with the this compound-containing medium if possible. | |
| Inconsistent results between experiments. | Variability in this compound stock solution preparation. | • Prepare a fresh, filtered stock solution of this compound (e.g., 10% in sterile PBS) for each set of experiments. • Due to its viscosity, ensure accurate pipetting of the this compound stock.[5] |
| Peroxide formation in old this compound stock. | • Use a fresh, high-quality source of this compound. Store it protected from light and at the recommended temperature to minimize oxidation. | |
| Adherent cells are detaching from the plate. | Membrane disruption caused by this compound. | • Lower the concentration of this compound. • Ensure cells are well-adhered before adding the treatment. • Consider using a gentler method for media changes to minimize mechanical stress on the cells. |
| Unexpected changes in cell signaling or gene expression. | Sub-lethal toxic effects of this compound. | • Even at non-lethal concentrations, this compound can perturb cell membranes and influence cellular processes.[1] • Include a "vehicle control" in your experiments (cells treated with the same concentration of this compound as your experimental group, but without the compound of interest) to account for any effects of the surfactant itself. |
Quantitative Data on this compound Cytotoxicity
The following table summarizes the cytotoxic concentrations of this compound in different human cell lines. It is important to note that these values are indicative and the optimal concentration should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Assay | Metric | Concentration (% v/v) | Exposure Time | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | MTT | IC50 | ~0.03% | 24 hours | [3] |
| A549 (Human Lung Carcinoma) | MTT | IC50 | ~0.04% | 24 hours | [3] |
| PK-15 (Porcine Kidney) | Morphological Changes | - | 0.03% | 24 hours | [1] |
| Multidrug Resistant Cell Lines | Cell Survival | >90% Survival | <0.01% | 48 hours | [4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (in this case, cell viability) by 50%.
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in your complete culture medium. Remove the old medium from the wells and add 100 µL of the different this compound concentrations (and a vehicle control without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any detached, dead cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
DAPI Staining for Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and then incubate with DAPI staining solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells with PBS to remove excess DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of healthy cells.[6]
Visualizations
Logical Workflow for Troubleshooting this compound Cytotoxicity
Caption: A troubleshooting workflow for addressing cell death issues related to this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Detergents: Tween 20 vs. Triton X-100 in Western Blotting
In the meticulous world of Western blotting, the choice of detergent can be the deciding factor between a clean, publishable result and a blot marred by high background and ambiguous signals. Among the most common non-ionic detergents employed are Tween 20 and Triton X-100. This guide provides a comprehensive comparison of their performance in Western blotting, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Introduction to the Contenders
Both this compound (Polysorbate 20) and Triton X-100 are non-ionic detergents crucial for minimizing non-specific antibody binding to the blotting membrane, thereby enhancing the signal-to-noise ratio.[1] They achieve this by blocking hydrophobic interactions that can cause antibodies to adhere to unoccupied sites on the membrane.[2] While they share a common purpose, their distinct physicochemical properties can lead to significant differences in experimental outcomes.
This compound is generally considered a milder detergent.[3] Its gentle nature makes it effective in removing loosely bound, non-specific proteins without disrupting the specific antigen-antibody interactions.[3]
Triton X-100 , on the other hand, is a more stringent detergent.[2] While this can be advantageous in reducing stubborn background noise, it also carries a higher risk of disrupting weaker antigen-antibody binding, potentially leading to a decrease in the specific signal.
Performance Comparison: A Data-Driven Analysis
While direct quantitative comparisons in the literature are scarce, the general consensus and available data suggest that the optimal choice between this compound and Triton X-100 is often application-dependent. The following table summarizes the key performance characteristics based on established knowledge and experimental observations.
| Parameter | This compound | Triton X-100 | Key Considerations |
| Typical Concentration | 0.05% - 0.1% (v/v) in wash and antibody dilution buffers.[3] | 0.05% - 0.5% (v/v) in wash and antibody dilution buffers.[4] | Higher concentrations of Triton X-100 may be more effective for high background issues but risk reducing specific signal. |
| Signal-to-Noise Ratio | Generally provides a good balance, preserving specific signal while reducing moderate background. | Can achieve a higher signal-to-noise ratio in cases of very high background, but may reduce the overall signal intensity. | The choice depends on the intrinsic background of the antibody and membrane. |
| Effect on Antigen-Antibody Interaction | Milder, with a lower propensity to disrupt specific binding.[3] | More stringent, with a higher potential to disrupt weaker or lower affinity interactions. | For detecting low-abundance proteins or using antibodies with lower affinity, this compound is often the safer choice. |
| Background Reduction | Effective for most standard Western blotting applications. | Can be more effective in reducing high or persistent background noise. | If high background persists with this compound, Triton X-100 may be a suitable alternative. |
Experimental Protocols
To facilitate a direct comparison, two parallel Western blotting protocols are provided below, highlighting the key steps where the detergents are utilized.
I. Reagents and Buffers
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6
-
Wash Buffer A (TBST-20): TBS with 0.1% this compound (v/v)
-
Wash Buffer B (TBST-100): TBS with 0.1% Triton X-100 (v/v)
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST-20 or TBST-100
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST-20 or TBST-100
-
Secondary Antibody Dilution Buffer: 5% (w/v) non-fat dry milk in TBST-20 or TBST-100
II. Western Blotting Procedure
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking:
-
For the this compound protocol, incubate the membrane in Blocking Buffer with TBST-20 for 1 hour at room temperature with gentle agitation.
-
For the Triton X-100 protocol, incubate the membrane in Blocking Buffer with TBST-100 for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the corresponding Primary Antibody Dilution Buffer (TBST-20 or TBST-100).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
For the this compound protocol, wash the membrane three times for 5 minutes each with Wash Buffer A (TBST-20).
-
For the Triton X-100 protocol, wash the membrane three times for 5 minutes each with Wash Buffer B (TBST-100).
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the corresponding Secondary Antibody Dilution Buffer (TBST-20 or TBST-100).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 4) with the respective wash buffers.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental procedure and the logical considerations for choosing between this compound and Triton X-100, the following diagrams are provided.
Conclusion
The choice between this compound and Triton X-100 in Western blotting is not a one-size-fits-all decision. This compound, with its milder nature, is an excellent starting point for most applications, effectively reducing background without significantly compromising the specific signal. Triton X-100 serves as a valuable alternative for troubleshooting persistent background issues, although it should be used with caution, particularly when working with low-abundance proteins or antibodies with weaker binding affinities. By understanding the properties of each detergent and, if necessary, empirically testing both, researchers can optimize their Western blotting protocol to achieve clear, reliable, and reproducible results.
References
- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 2. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Tween 20 and SDS for ELISA Wash Protocols
In the meticulous world of Enzyme-Linked Immunosorbent Assays (ELISA), every step is critical to ensure the accuracy and reliability of results. The washing steps, in particular, are fundamental for reducing background noise and enhancing the signal-to-noise ratio. This is achieved by using detergents in the wash buffer to remove non-specifically bound materials. The two most commonly discussed detergents for this purpose, albeit for very different reasons, are Tween 20 and Sodium Dodecyl Sulfate (SDS). This guide provides a comprehensive comparison of their use in ELISA protocols, supported by their mechanisms of action and a summary of their effects on assay performance.
Executive Summary
For standard ELISA applications, This compound is the universally recommended and utilized detergent for wash buffers. Its gentle, non-ionic nature effectively reduces non-specific binding without compromising the integrity of the antigen-antibody interactions that are central to the assay.
SDS , on the other hand, is a harsh, anionic detergent that is generally not recommended for ELISA wash steps. Its strong denaturing properties can disrupt the very molecular interactions that the assay aims to detect, leading to a loss of specific signal. While SDS has niche applications in ELISA, such as in sample preparation for denatured antigens, its use in washing buffers is strongly discouraged due to its detrimental effects on assay performance.
Detergent Properties and Mechanism of Action
This compound (Polysorbate 20) is a non-ionic detergent. In ELISA wash buffers, it works by reducing hydrophobic interactions between proteins and the polystyrene surface of the microplate wells.[1] This helps to "wet" the surface more effectively and wash away unbound or weakly bound proteins and antibodies, thereby lowering the background signal.[1] Its mild nature ensures that it does not disrupt the specific, high-affinity binding between the capture antibody, the antigen, and the detection antibody.[1]
SDS (Sodium Dodecyl Sulfate) is a strong anionic detergent. Its mechanism of action involves disrupting the non-covalent bonds that maintain the tertiary and quaternary structures of proteins, leading to their denaturation.[2] While this property is useful for solubilizing proteins during sample preparation for techniques like SDS-PAGE, it is highly detrimental in a standard ELISA wash step. Washing with SDS can strip the coated antigen or antibodies from the plate and denature the proteins involved in the specific binding, thereby significantly reducing or eliminating the specific signal.[3][4]
Performance Comparison: this compound vs. SDS in ELISA Washes
Direct quantitative comparisons of this compound and SDS in the washing step of a standard ELISA are scarce in the literature, primarily because SDS is considered unsuitable for this purpose. However, based on the known properties of these detergents and qualitative reports, a clear performance difference can be summarized.
| Feature | This compound | SDS (Sodium Dodecyl Sulfate) |
| Detergent Type | Non-ionic, mild | Anionic, harsh |
| Primary Function in Wash | Reduces non-specific binding by minimizing hydrophobic interactions. | Not recommended; acts as a strong denaturant. |
| Typical Concentration | 0.05% - 0.1% in PBS or TBS.[1][5] | Not recommended for washing. If present from sample prep, must be diluted to <0.05%.[6] |
| Effect on Specific Signal | Preserves specific antigen-antibody binding.[1] | Can significantly reduce or eliminate the specific signal by denaturing proteins and disrupting binding.[3][4] |
| Effect on Background | Effectively reduces background noise, leading to a high signal-to-noise ratio.[1][5] | May reduce background, but at the cost of the specific signal; generally considered to have disadvantageous interferences.[3] |
| Impact on Protein Structure | Generally non-denaturing at typical concentrations.[1] | Strong denaturing agent.[2] |
| Recommendation | Standard and highly recommended for all ELISA wash steps. | Not recommended for ELISA wash steps. Its use is limited to specific sample preparation protocols. |
Experimental Protocols
The following is a standard protocol for a sandwich ELISA, highlighting the appropriate use of this compound in the washing steps.
Standard Sandwich ELISA Protocol with this compound Wash Buffer
-
Coating:
-
Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate three times with 300 µL per well of wash buffer (PBS containing 0.05% this compound). After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[7]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% this compound) to each well.[5]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of the appropriately diluted samples and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme-Conjugate Incubation:
-
Add 100 µL of the enzyme-conjugated secondary antibody or streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 2, often with an increased number of washes (e.g., five times).
-
-
Substrate Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Visualizing the Process and Mechanisms
To better understand the ELISA workflow and the role of the wash steps, as well as the mechanisms of the detergents, the following diagrams are provided.
Caption: A simplified workflow of a sandwich ELISA, highlighting the multiple washing steps.
Caption: Mechanisms of this compound and SDS in an ELISA wash, illustrating their differing effects.
Conclusion
The choice of detergent for the washing steps in an ELISA protocol is critical for achieving reliable and reproducible results. This compound is the established and recommended detergent due to its mild, non-ionic nature, which effectively reduces background without compromising the specific antibody-antigen interactions. In contrast, SDS is a harsh, denaturing detergent that is unsuitable for ELISA wash buffers as it can destroy the integrity of the assay components, leading to a loss of the specific signal. For researchers and drug development professionals, adherence to protocols using this compound for washing is a key factor in ensuring the validity of their ELISA data.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labobaza.pl [labobaza.pl]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ELISA实验方法 [sigmaaldrich.com]
A Comprehensive Guide to Alternatives for Tween 20 in Reducing Non-Specific Binding
For Researchers, Scientists, and Drug Development Professionals
In immunoassays and related applications, minimizing non-specific binding is paramount for achieving accurate and reliable results. Tween 20, a non-ionic detergent, is widely used in blocking buffers and wash solutions to reduce background noise. However, it is not always the optimal choice for every application. This guide provides a comprehensive comparison of various alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable agent for their specific needs.
Understanding Non-Specific Binding
Non-specific binding refers to the undesirable adhesion of antibodies or other detection reagents to surfaces other than the intended target, such as the walls of a microplate well or the surface of a blotting membrane. This phenomenon leads to high background signals, which can obscure the specific signal from the analyte of interest, thereby reducing the assay's sensitivity and accuracy. Blocking agents are molecules that bind to these unoccupied sites, preventing non-specific interactions.
The Role of this compound and the Need for Alternatives
This compound is a polysorbate surfactant that effectively reduces non-specific binding by disrupting hydrophobic interactions. It is a common component in wash buffers like Tris-buffered saline with this compound (TBST) and Phosphate-buffered saline with this compound (PBST). While effective in many scenarios, alternatives may be necessary in situations where this compound:
-
Interferes with the antibody-antigen interaction.
-
Is incompatible with downstream applications.
-
Fails to sufficiently reduce background noise for a particular assay.
-
Contributes to the degradation of sensitive reagents in biopharmaceutical formulations.
Comparative Analysis of this compound Alternatives
A variety of substances can be used as alternatives or adjuncts to this compound for blocking non-specific binding. These can be broadly categorized into other non-ionic detergents, protein-based blockers, and synthetic polymers.
Data Presentation: Performance of Blocking Agents
The following table summarizes the performance of various blocking agents based on available experimental data. The effectiveness of a blocking agent is often evaluated by its ability to improve the signal-to-noise ratio, which is a measure of the specific signal strength relative to the background noise.
| Blocking Agent | Typical Concentration | Application | Key Findings & Performance Data | Advantages | Disadvantages |
| This compound | 0.05% - 0.1% (v/v) | ELISA, Western Blot | Standard of comparison. Effective at reducing hydrophobic-based non-specific binding.[1] | Inexpensive, widely available. | Can sometimes strip weakly bound proteins; may not be sufficient for high background issues.[2] |
| Triton X-100 | 0.05% - 0.1% (v/v) | ELISA, Western Blot | Generally considered a harsher detergent than this compound.[3] Can be more effective in some cases but may also disrupt specific interactions. | Effective at solubilizing proteins. | May denature some proteins; can interfere with UV absorbance readings.[4] |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | ELISA, Western Blot | Often used in combination with this compound. In a direct comparison for a specific phospho-antibody, 5% non-fat milk provided a lower background than 5% BSA in a Western blot.[5] | Good for phospho-specific antibodies as it lacks phosphoproteins. | Can be a source of cross-reactivity with some antibodies; more expensive than milk.[6] |
| Casein/Non-Fat Dry Milk | 1% - 5% (w/v) | ELISA, Western Blot | In an ELISA comparison, casein was superior to BSA and newborn calf serum in blocking non-specific binding, showing effectiveness at lower concentrations.[7] A study showed instantized milk and casein inhibited non-specific binding by over 90% at lower concentrations than other proteins.[8] | Inexpensive, readily available, and a very effective blocker.[5][6] | Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated proteins and avidin-biotin systems, respectively.[9][10] |
| Fish Gelatin | 0.1% - 1% (w/v) | ELISA, Western Blot | Does not cross-react with mammalian antibodies, making it a good choice for assays with mammalian samples.[11] | Low cross-reactivity with mammalian antibodies.[11] | May not be as effective as BSA or milk in all situations. |
| Polyvinyl Alcohol (PVA) | 0.1% - 0.5% (w/v) | ELISA | A study found that 0.5% (w/v) PVA was significantly better at reducing non-specific binding than commonly used protein-based blocking agents without interfering with specific binding.[12] | Synthetic, protein-free, and provides a hydrophilic barrier.[13][14] | Performance can be dependent on molecular weight and degree of hydrolysis. |
| Polyethylene Glycol (PEG) | 1% - 3% (w/v) | ELISA | Can be used to create a hydrophilic surface that resists protein adsorption.[13] | Protein-free, reduces non-specific binding to hydrophobic surfaces.[14] | May not be as effective as protein-based blockers for all applications. |
| Polyvinylpyrrolidone (PVP) | 1% - 2% (w/v) | Western Blot | A non-protein alternative that is useful for detecting small proteins that might be masked by larger blocking molecules.[15] | Protein-free, good for small protein detection.[15] | May require optimization and can be more expensive than traditional blockers. |
Experimental Protocols
Optimizing the blocking step is crucial for the success of any immunoassay. Below are detailed methodologies for comparing the effectiveness of different blocking agents in ELISA and Western blotting.
Protocol 1: Comparative Analysis of Blocking Agents in ELISA
Objective: To determine the optimal blocking agent for a specific ELISA system by comparing signal-to-noise ratios.
Materials:
-
96-well ELISA plates
-
Coating antigen or capture antibody
-
A panel of blocking agents to be tested (e.g., 1% BSA in PBS, 5% Non-Fat Dry Milk in PBS, 0.5% PVA in PBS, and PBS with 0.05% this compound)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% this compound)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen or capture antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of each blocking solution to different sets of wells. Include a "no block" control (only PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody diluted in each respective blocking buffer to the corresponding wells. For a negative control, add only the blocking buffer to a set of wells for each blocking agent. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in each respective blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: For each blocking agent, calculate the average signal from the wells with the primary antibody (Signal) and the average signal from the negative control wells (Noise). Calculate the Signal-to-Noise (S/N) ratio (S/N = Signal / Noise). The blocking agent that provides the highest S/N ratio is considered the most effective for this specific assay.
Protocol 2: Evaluation of Blocking Agents for Western Blotting
Objective: To identify the most effective blocking agent for a specific antibody-antigen pair in a Western blot by assessing signal intensity and background.
Materials:
-
Protein lysate containing the target antigen
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
A panel of blocking buffers (e.g., 5% Non-Fat Dry Milk in TBST, 5% BSA in TBST, 1% Fish Gelatin in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Cut the membrane into strips, ensuring each strip has identical lanes of the separated protein lysate. Incubate each strip in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate each membrane strip with the primary antibody diluted in the corresponding blocking buffer overnight at 4°C.
-
Washing: Wash each membrane strip three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate each membrane strip with the HRP-conjugated secondary antibody diluted in the corresponding blocking buffer for 1 hour at room temperature.
-
Washing: Wash each membrane strip three times for 10 minutes each with TBST.
-
Detection: Incubate the membranes with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Compare the intensity of the specific band corresponding to the target protein and the overall background on each membrane strip. The optimal blocking agent will yield a strong specific signal with minimal background. Densitometry software can be used for a more quantitative comparison of the signal-to-background ratio.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. arp1.com [arp1.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. biossusa.com [biossusa.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. Poly(vinyl alcohol) as a blocking agent in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. labcluster.com [labcluster.com]
- 15. licorbio.com [licorbio.com]
Polysorbate 20 vs. Polysorbate 80: A Comparative Guide for Stabilizing Biologics
For Researchers, Scientists, and Drug Development Professionals
Polysorbate 20 (PS20) and Polysorbate 80 (PS80) are indispensable non-ionic surfactants in biopharmaceutical formulations, crucial for preventing protein aggregation and ensuring the stability of biologic drugs such as monoclonal antibodies (mAbs) and vaccines.[1][2] While both are widely used, their distinct physicochemical properties, stemming from differences in their fatty acid ester chains, lead to significant variations in their performance as stabilizers. This guide provides an objective comparison of PS20 and PS80, supported by experimental data, to aid in the selection of the most appropriate surfactant for a given biologic formulation.
At a Glance: Key Physicochemical and Performance Differences
| Property | Polysorbate 20 (PS20) | Polysorbate 80 (PS80) | Significance for Biologic Formulations |
| Primary Fatty Acid | Lauric Acid (C12, saturated) | Oleic Acid (C18, monounsaturated) | The unsaturated oleic acid in PS80 makes it more susceptible to oxidation.[1][3] |
| Chemical Structure | Polyoxyethylene sorbitan monolaurate | Polyoxyethylene sorbitan monooleate | The longer, unsaturated fatty acid chain in PS80 influences its surface activity and interaction with proteins.[4][5] |
| Critical Micelle Concentration (CMC) | ~55 µM (0.006% w/v)[4] | ~13 µM (0.001% w/v)[4] | PS80 is more surface active and forms micelles at a lower concentration.[6] |
| Hydrophilic-Lipophilic Balance (HLB) | ~16.7[6] | ~15.0[7] | Both are effective O/W emulsifiers, with PS20 being slightly more hydrophilic. |
| Oxidative Stability | More stable | More prone to autooxidation | Higher risk of degradation products (e.g., peroxides, aldehydes) with PS80, which can compromise protein integrity.[1][8] |
| Protection Against Aggregation | Effective | Often provides superior protection against agitation-induced aggregation for mAbs.[4][9] | The choice may depend on the specific protein and the nature of the stress (e.g., mechanical, thermal). |
| Interaction with Proteins | Can cause more significant structural perturbations in some mAbs.[4][9] | May exhibit weaker binding and cause less structural change in certain mAbs.[4][9] | PS80 might be preferred when minimal protein structure alteration is critical. |
| Enzymatic Degradation | Susceptible to hydrolysis by residual host cell enzymes (e.g., esterases, lipases).[2][10] | Susceptible to hydrolysis by residual host cell enzymes.[2][10] | Both can lead to the formation of free fatty acid particles, but the kinetics and particle morphology may differ.[11] |
Performance Under Stress Conditions: Experimental Data
Oxidative Degradation
Oxidation is a primary degradation pathway for polysorbates, leading to the formation of reactive species that can damage the biologic drug. Due to the double bond in its oleic acid tail, PS80 is generally more susceptible to oxidation than PS20.[1]
A comparative stability study stored PS20 and PS80 solutions at various temperatures and monitored their degradation. The results indicated a stronger and earlier onset of oxidation for PS80 compared to PS20, particularly at elevated temperatures.[1][8][12]
Table 1: Oxidative Degradation of Polysorbates at 40°C [1]
| Polysorbate (initial conc. 0.1-1.0 mg/mL) | Time to Onset of Oxidation (in water) | Degradation after 3 months | Key Contributing Factors |
| Polysorbate 20 | Delayed by 2-4 weeks vs. PS80 | >80% | Temperature, iron impurities, oxygen in headspace, pH[1] |
| Polysorbate 80 | Faster onset | >80% | Temperature, iron impurities, oxygen in headspace, pH[1] |
Protection Against Agitation-Induced Aggregation
Polysorbates protect proteins from aggregation at interfaces (e.g., air-water) by competitively adsorbing to these surfaces.
In a study evaluating a monoclonal antibody, both polysorbates significantly reduced the formation of microparticles upon agitation. However, PS80 demonstrated superior protection.[4]
Table 2: Agitation-Induced Particle Formation in a mAb Formulation [4]
| Formulation | Number of Particles (>1µm) per mL |
| mAb without polysorbate | ~3000 |
| mAb with Polysorbate 20 | ~30 |
| mAb with Polysorbate 80 | <10 |
Interaction with Monoclonal Antibodies
The interaction between polysorbates and the biologic is a critical factor. While necessary for stabilization, strong binding can potentially alter the protein's structure and function. Studies using 2D NMR spectroscopy have shown that for a specific mAb, PS80 caused less structural perturbation.[4][9]
Table 3: Polysorbate Interaction with a Specific mAb [4]
| Parameter | Polysorbate 20 | Polysorbate 80 |
| Binding Affinity (Kd) | Sub-millimolar | Sub-millimolar |
| Effect on Tertiary Structure (Fab region) | Significant changes in chemical shifts and crosspeak volumes | Decrease in crosspeak volumes with no significant chemical shift changes |
| Conclusion for this mAb | More structural perturbation | Preferred due to less structural perturbation and weaker binding |
Degradation Pathways and Experimental Workflows
The stability of polysorbates is paramount for the long-term viability of a biologic drug product. Understanding the degradation pathways and the experimental methods to monitor them is crucial.
A typical experimental workflow to assess polysorbate stability in a biologic formulation involves subjecting the formulation to various stress conditions and analyzing it at different time points.
Detailed Experimental Protocols
Protocol 1: Oxidative Stability Assessment
-
Objective: To compare the oxidative degradation rates of PS20 and PS80.
-
Materials: PS20 and PS80 solutions (0.1 mg/mL to 10 mg/mL) in acetate buffer (pH 5.5) and purified water.[1]
-
Methodology:
-
Prepare polysorbate solutions in glass vials, leaving a headspace containing oxygen.[1]
-
Store vials at controlled temperatures: 5°C, 25°C, and 40°C.[1]
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 weeks), withdraw samples for analysis.[1]
-
Polysorbate Quantification: Analyze the remaining intact polysorbate concentration using Reverse-Phase Ultra-Performance Liquid Chromatography with Mass Spectrometry (RP-UPLC-MS).[1][3]
-
Column: C18 or similar.
-
Mobile Phase: Gradient of water and acetonitrile with a modifier like ammonium formate.
-
Detector: QDa mass detector analyzing masses between 250–1250 Da.[1]
-
-
Peroxide Measurement (FOX Assay): Quantify the hydroperoxide concentration using a Ferrous Oxidation-Xylenol Orange (FOX) assay to measure the extent of oxidation.[3]
-
-
Data Analysis: Plot the percentage of remaining polysorbate and peroxide concentration against time for each condition to determine degradation kinetics.
Protocol 2: Agitation-Induced Aggregation Study
-
Objective: To evaluate the effectiveness of PS20 and PS80 in preventing agitation-induced aggregation of a mAb.
-
Materials: mAb solution (e.g., 20 mg/mL) in a formulation buffer (e.g., 20 mM histidine, pH 5.5) without polysorbate, with PS20 (e.g., 0.025% w/v), and with PS80 (e.g., 0.026% w/v).[4]
-
Methodology:
-
Place aliquots of each formulation into vials.
-
Agitate the samples on an orbital shaker at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., 37°C) for a set duration (e.g., overnight).[4]
-
Include quiescent (non-agitated) samples as controls.
-
Particle Analysis: Analyze the number and size distribution of sub-visible particles using Micro-Flow Imaging (MFI) or Flow Cytometry with light obscuration (e.g., FlowCAM).[4][5]
-
-
Data Analysis: Compare the total particle counts (especially for particles >1 µm) between the different formulations.
Conclusion and Recommendations
The choice between Polysorbate 20 and Polysorbate 80 is not straightforward and must be based on empirical data for the specific biologic and its intended storage conditions.
References
- 1. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protein Particle Formation in IgG1 mAbs Formulated with PS20 Vs. PS80 When Subjected to Interfacial Dilatational Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysorbate 20 vs 80: Understanding the Differences for Food and Cosmetic Applications [elchemy.com]
- 8. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments Probed Using 2D Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. [PDF] Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Tween 20 Purity for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tween 20 (Polysorbate 20) purity for use in pharmaceutical formulations. Ensuring the quality and purity of excipients like this compound is critical for the stability and efficacy of biopharmaceutical products. This document outlines key quality attributes, presents comparative data on commercially available this compound grades, details analytical methodologies, and offers a look at alternative surfactants.
Key Quality Attributes of Pharmaceutical-Grade this compound
The performance of this compound in a pharmaceutical formulation is heavily influenced by its purity and the profile of its impurities. Key quality attributes to consider include:
-
Fatty Acid Composition: Pharmaceutical-grade this compound is primarily composed of polyoxyethylene sorbitan monolaurate. However, it is a heterogeneous mixture containing other fatty acid esters.[1] The relative amounts of lauric acid and other fatty acids such as capric, myristic, palmitic, and stearic acids are critical quality attributes as they can influence the surfactant's properties and performance.[2]
-
Peroxide Levels: Peroxides are common impurities in polysorbates that can arise from autooxidation of the polyoxyethylene chains.[3] These reactive species can oxidize sensitive drug substances, particularly biologics like monoclonal antibodies, leading to a loss of efficacy.[3] Therefore, low peroxide values are highly desirable for pharmaceutical-grade this compound.
-
Hydrophile-Lipophile Balance (HLB): The HLB value indicates the relative balance of the hydrophilic and lipophilic portions of the surfactant molecule. For this compound, a high HLB value (around 16.7) signifies its suitability as an oil-in-water emulsifier and solubilizer.[4]
-
Degradation Products: this compound can degrade through hydrolysis of the fatty acid ester bond or oxidation of the polyethylene oxide chains.[5] This degradation can lead to the formation of free fatty acids, which may precipitate and form particles in the final drug product, posing a safety risk.[5]
Comparison of Commercial this compound Grades
Significant variability can exist between different commercial grades of this compound, even those that meet pharmacopeial standards. A study comparing nine different batches of compendial this compound from three different suppliers, including "standard" and "superior" grades, revealed notable differences in their impurity profiles.[2]
Table 1: Comparison of Peroxide Values in Commercial this compound Batches [2]
| Supplier | Grade | Batch | Peroxide Value (meq/kg) |
| A | Standard | A1 | 5.5 |
| A | Standard | A2 | 2.5 |
| A | Standard | A3 | 4.0 |
| B | High Purity | B1 | 1.5 |
| B | High Purity | B2 | 1.0 |
| C | Standard | C1 | 4.5 |
| C | Superior | C2 | 2.0 |
| C | Superior | C3 | 3.5 |
| D | Ultra-Pure | D1 | 1.0 |
Table 2: Relative Fatty Acid Composition (%) in Commercial this compound Batches [2]
| Fatty Acid | Supplier A (Avg.) | Supplier B (Avg.) | Supplier C (Avg.) | Supplier D (Avg.) |
| Caprylic Acid (8:0) | 0.3 | 2.4 | 0.3 | 2.4 |
| Capric Acid (10:0) | 0.3 | 2.1 | 0.3 | 2.1 |
| Lauric Acid (12:0) | 55.0 | 45.0 | 55.0 | 45.0 |
| Myristic Acid (14:0) | 18.0 | 15.0 | 18.0 | 15.0 |
| Palmitic Acid (16:0) | 8.0 | 7.0 | 8.0 | 7.0 |
| Stearic Acid (18:0) | 5.0 | 4.0 | 5.0 | 4.0 |
| Oleic Acid (18:1) | 8.3 | 5.9 | 8.3 | 5.9 |
Comparison with Alternative Surfactants
While this compound is a widely used surfactant in pharmaceutical formulations, several alternatives are available, each with its own set of properties and potential advantages.
Table 3: Performance Comparison of this compound and Alternative Surfactants
| Surfactant | Key Characteristics | Advantages | Disadvantages |
| This compound | High HLB (16.7), primarily lauric acid based.[4] | Long history of use, effective stabilizer for many biologics. | Susceptible to oxidation and enzymatic hydrolysis, potential for particle formation.[5] |
| Tween 80 | High HLB (15.0), primarily oleic acid based.[4] | Can be more effective than this compound for some proteins, lower CMC.[6] | Higher susceptibility to oxidation due to the unsaturated oleic acid chain.[7] |
| Poloxamer 188 | Non-ionic triblock copolymer. | Generally more stable against hydrolysis than polysorbates.[1] | May be less effective at preventing protein aggregation at interfaces compared to polysorbates.[1] |
| Kolliphor PS 20 | A high-purity grade of Polysorbate 20. | Lower levels of impurities such as peroxides.[8] | May have a different impurity profile that needs to be characterized. |
| Kolliphor HS 15 | Macrogol 15 hydroxystearate. | Higher stability against enzymatic degradation compared to polysorbates.[9] | Different chemical structure may lead to different interactions with the drug substance. |
Experimental Protocols
Accurate and reliable analytical methods are essential for validating the purity of this compound. Below are detailed methodologies for key experiments.
Peroxide Value Determination (USP <401> Titration Method)
This method determines the amount of peroxides in the sample, which are indicators of oxidation.[10]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL flask with a ground-glass stopper.
-
Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform to the flask and swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of a saturated potassium iodide solution, stopper the flask, and shake for exactly one minute.
-
Titration: Immediately add 30 mL of water and titrate with 0.01 N sodium thiosulfate, shaking continuously until the yellow color has almost disappeared.
-
Endpoint Determination: Add 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color is completely discharged.
-
Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.
-
Calculation: The peroxide value (in meq/kg) is calculated using the formula: ((S - B) x N x 1000) / W, where S is the volume of titrant for the sample, B is the volume for the blank, N is the normality of the sodium thiosulfate, and W is the weight of the sample in grams.
Fatty Acid Composition by Gas Chromatography (GC-FID)
This method is used to determine the relative percentage of different fatty acids in this compound after hydrolysis and derivatization.[11]
Methodology:
-
Hydrolysis (Saponification):
-
Weigh approximately 100 mg of the this compound sample into a reaction vial.
-
Add 2 mL of 0.5 N methanolic sodium hydroxide.
-
Heat the mixture at 100°C for 5 minutes to hydrolyze the ester bonds.
-
-
Derivatization (Methylation):
-
Cool the vial and add 2 mL of a boron trifluoride-methanol solution.
-
Heat again at 100°C for 30 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
Cool the vial to room temperature and add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
-
GC-FID Analysis:
-
Column: Use a suitable capillary column for FAME analysis (e.g., a polyethylene glycol or cyanopropyl phase column).
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify the FAME peaks by comparing their retention times with those of known standards. Calculate the relative percentage of each fatty acid by peak area normalization.
Purity Analysis by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method provides a detailed profile of the different components within the this compound mixture.[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and isopropanol) to a final concentration of approximately 1 mg/mL.
-
-
HPLC-CAD System:
-
Column: A reversed-phase C4 or C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute all components of the polysorbate mixture.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the different polyoxyethylene sorbitan fatty acid esters present in the sample. The peak areas can be used to assess the heterogeneity of the sample and to quantify the main components.
Visualizing Workflows and Relationships
To better understand the processes involved in validating this compound purity, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for the validation of this compound purity.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ECV: pharmind - Beitrag Comparison of polysorbate 20 qualities [ecv.de]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Discrimination of polysorbate 20 by high-performance liquid chromatography-charged aerosol detection and characterization for components by expanding compound database and library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. drugfuture.com [drugfuture.com]
- 9. 142312.1214 - Tween ® 20 (USP-NF, BP, Ph. Eur.) pure, pharma grade, | Analytics-Shop [analytics-shop.com]
- 10. uspbpep.com [uspbpep.com]
- 11. waters.com [waters.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Stabilizing Act: A Comparative Guide to Tween 20's Effect on Protein Conformation and Stability
For researchers, scientists, and drug development professionals, ensuring the stability of proteins in therapeutic formulations and experimental assays is paramount. Non-ionic surfactants are key excipients in this endeavor, with Tween 20 (Polysorbate 20) being a ubiquitous choice. This guide provides a comprehensive comparison of this compound with other commonly used non-ionic surfactants—Tween 80, Triton X-100, and Pluronic F-68—examining their effects on protein conformation and stability, supported by experimental data and detailed protocols.
This compound is a mild, non-ionic detergent widely employed to prevent protein aggregation and preserve protein structure.[1] Its primary mechanism of action is the reduction of interfacial stress. Proteins are prone to denaturation and aggregation at air-water and solid-liquid interfaces. This compound, being surface-active, preferentially adsorbs to these interfaces, thereby preventing proteins from doing so.[2] Additionally, some studies suggest a direct but weak interaction between this compound and hydrophobic patches on the protein surface, which can contribute to thermodynamic stabilization.[3]
Comparative Analysis of Non-Ionic Surfactants
While this compound is a workhorse in many applications, other non-ionic surfactants offer different physicochemical properties that may be advantageous for specific proteins or formulations. This section compares the performance of this compound with Tween 80, Triton X-100, and Pluronic F-68.
Data Presentation
The following tables summarize quantitative data from various studies, comparing the effects of these surfactants on key protein stability parameters.
Table 1: Comparison of Surfactant Effects on Protein Aggregation and Thermal Stability
| Surfactant | Model Protein | Technique | Key Findings | Reference |
| This compound | Albutropin | SEC-HPLC | Prevented agitation-induced soluble aggregate formation at a 10:1 molar ratio (surfactant:protein). | |
| Tween 80 | Albutropin | SEC-HPLC | Prevented agitation-induced soluble aggregate formation at a 9:1 molar ratio (surfactant:protein). | [3] |
| This compound | β-Lactoglobulin | DSC | Increased the unfolding temperature (Tm) by 4-6 K, indicating improved thermal stability. | |
| Tween 80 | β-Lactoglobulin | DSC | Increased the unfolding temperature (Tm) by 4-6 K, indicating improved thermal stability. | [4] |
| Pluronic F-68 | Salmon Calcitonin (sCT) | FTIR | Showed the most optimal stabilization effect during lyophilization, with a spectral correlation coefficient >0.968 compared to the native protein. | [5][6] |
| Triton X-100 | General | - | Known to be a more effective solubilizing agent than this compound, but can be harsher on protein structure at higher concentrations.[7] | [7] |
Table 2: Thermodynamic and Conformational Effects of Surfactants
| Surfactant | Model Protein | Technique | Parameter | Value | Reference |
| This compound | Albutropin | Unfolding Studies | ΔGunfolding | Increased by >1 kcal/mol | [3] |
| Tween 80 | Albutropin | Unfolding Studies | ΔGunfolding | Increased by 0.6 kcal/mol | [3] |
| This compound | Bovine Serum Albumin (BSA) | ITC | Binding Constant (Ka) | 8–12 x 103 M-1 | [3] |
| Tween 80 | Bovine Serum Albumin (BSA) | ITC | Binding Constant (Ka) | 8–12 x 103 M-1 | [3] |
| This compound | Bovine Serum Albumin (BSA) | ITC | Enthalpy (ΔH) | -50 to -60 kJ/mol | [3] |
| Tween 80 | Bovine Serum Albumin (BSA) | ITC | Enthalpy (ΔH) | -50 to -60 kJ/mol | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific proteins and instruments.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation Analysis
Purpose: To quantify soluble aggregates and monitor the monomeric state of the protein.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). The inclusion of a low concentration of the surfactant being tested in the mobile phase can prevent on-column artifacts.
-
Column: Utilize a size-exclusion column with a pore size appropriate for the molecular weight of the protein and its aggregates (e.g., 300 Å for monoclonal antibodies).
-
Sample Preparation: Dilute the protein sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Express the level of aggregation as a percentage of the total peak area.
Isothermal Titration Calorimetry (ITC) for Binding Analysis
Purpose: To determine the binding affinity (Ka), stoichiometry (n), and thermodynamics (ΔH, ΔS) of surfactant-protein interactions.
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and surfactant solutions extensively against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS).
-
Degas all solutions prior to use.
-
The protein solution (e.g., 10-50 µM) is placed in the sample cell.
-
The surfactant solution (e.g., 1-10 mM) is loaded into the injection syringe. The surfactant concentration should be at least 10-fold higher than the protein concentration.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the surfactant solution into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis: Integrate the heat flow data to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Purpose: To assess the effect of surfactants on the secondary structure (α-helix, β-sheet content) of the protein.
Methodology:
-
Sample Preparation:
-
Prepare protein samples (e.g., 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high UV absorbance, such as Tris, should be avoided.
-
Prepare separate samples containing the protein alone and the protein with the desired concentration of each surfactant.
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record far-UV CD spectra from approximately 260 nm to 190 nm.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer (with surfactant, if applicable) and subtract it from the sample spectra.
-
-
Data Analysis: Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ]. Use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
Purpose: To determine the melting temperature (Tm) of the protein, which is an indicator of its thermal stability.
Methodology:
-
Sample Preparation:
-
Prepare protein samples (e.g., 0.5-1.0 mg/mL) in the desired buffer formulation, with and without the surfactants to be tested.
-
Ensure the sample and reference cells are filled with buffer from the same batch.
-
-
DSC Measurement:
-
Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument measures the differential heat capacity between the sample and reference cells.
-
-
Data Analysis: The Tm is determined as the temperature at the apex of the endothermic peak in the thermogram. An increase in Tm in the presence of a surfactant indicates stabilization.
Mandatory Visualization
References
- 1. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pluronic F68 enhanced the conformational stability of salmon calcitonin in both aqueous solution and lyophilized solid form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Triton X-100 on Secondary Structure Analysis [eureka.patsnap.com]
Mitigating Non-Specific Binding in Surface Plasmon Resonance: A Comparative Guide to Tween 20 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. However, a significant challenge that can compromise the accuracy and reliability of SPR data is non-specific binding (NSB), where the analyte interacts with the sensor surface or other immobilized molecules in a non-specific manner. This guide provides a comprehensive evaluation of Tween 20, a commonly used surfactant to reduce NSB, and compares its performance with other widely used alternatives, supported by experimental data and detailed protocols.
The Role of Surfactants and Other Strategies in Minimizing Non-Specific Binding
Non-specific binding can arise from various forces, including hydrophobic and electrostatic interactions between the analyte and the sensor surface.[1][2] To obtain high-quality kinetic data, it is crucial to minimize NSB.[3][4] Several strategies are employed to counteract these unwanted interactions, with the addition of surfactants to the running buffer being a primary approach.
This compound , a non-ionic surfactant, is frequently added to SPR running buffers at low concentrations (typically 0.01% to 0.05% v/v) to disrupt hydrophobic interactions.[3][4] It can also help prevent the analyte from adhering to the tubing of the SPR instrument.[1] However, the effectiveness of this compound is dependent on the nature of the non-specific interactions. In systems where NSB is predominantly driven by electrostatic forces, this compound may have a minimal effect.[3][4]
This guide will compare the efficacy of this compound with other common strategies for reducing NSB, namely:
-
Bovine Serum Albumin (BSA): A protein-based blocking agent.
-
pH Adjustment: Modifying the pH of the running buffer to alter the charge of the analyte and/or the sensor surface.
-
Increased Salt Concentration: Using salts like NaCl to shield electrostatic interactions.
-
Alternative Non-ionic Surfactants: Such as Triton X-100.
Quantitative Comparison of Non-Specific Binding Reduction Strategies
The following table summarizes the effectiveness of different additives in reducing the non-specific binding of rabbit IgG to a carboxylated (COOH) sensor surface. The data is based on a study where the non-specific interaction was primarily charge-based.[3][4]
| Additive/Condition | Concentration | Reduction in NSB for 100µg/mL IgG (%) |
| Control (No Additive) | - | 0 |
| This compound | 0.05% (v/v) | 7 |
| BSA | 0.1% (w/v) | 40 |
| BSA | 1.0% (w/v) | 88 |
| This compound + BSA | 0.05% (v/v) + 1.0% (w/v) | 87 |
| pH Increase | pH 6.0 to 7.4 | 87 |
| NaCl | 200 mM | 100 |
| NaCl | 300 mM | 100 |
Table 1: Comparative efficacy of different strategies in reducing non-specific binding of rabbit IgG to a COOH sensor surface. Data sourced from a Nicoya Lifesciences application note.[3][4]
As the data indicates, for charge-driven non-specific binding, increasing the salt concentration or adjusting the pH were the most effective methods, completely eliminating or significantly reducing NSB.[3][4] While 1.0% BSA was also highly effective, this compound alone had a minimal impact in this specific experimental system.[3][4] The combination of this compound and BSA did not provide a significant advantage over using BSA alone.[3]
Experimental Protocols
Below are detailed methodologies for implementing the compared non-specific binding reduction strategies.
Protocol 1: Evaluation of Non-Specific Binding
This initial protocol is essential to determine the extent of NSB in your experimental system before applying any mitigation strategies.[1][2]
Objective: To quantify the level of non-specific binding of an analyte to a bare sensor surface.
Materials:
-
SPR instrument and appropriate sensor chip (e.g., COOH, NTA)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Analyte of interest, diluted in running buffer to the highest concentration to be used in the binding assay.
-
Regeneration solution (if applicable)
Procedure:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Inject the highest concentration of the analyte over the bare, non-immobilized sensor surface.
-
Monitor the response (in Resonance Units, RU) during the association and dissociation phases.
-
If a significant increase in RU is observed, this indicates non-specific binding.
-
If necessary, inject the regeneration solution to remove the bound analyte and return to the baseline.
NSB Evaluation Workflow
Protocol 2: Using this compound in the Running Buffer
Objective: To reduce hydrophobic non-specific binding by incorporating this compound into the running buffer.
Materials:
-
SPR instrument and sensor chip
-
Running buffer (e.g., HBS-EP+, PBS)
-
This compound stock solution (e.g., 10% v/v)
-
Analyte and Ligand
Procedure:
-
Prepare the running buffer with the desired concentration of this compound. A common starting concentration is 0.05% (v/v). To do this, add 50 µL of a 10% this compound stock solution to 100 mL of running buffer.
-
Degas the buffer thoroughly.
-
Equilibrate the SPR system with the this compound-containing running buffer until a stable baseline is achieved.
-
Proceed with your standard SPR experiment (ligand immobilization, analyte injection, etc.), using the this compound-containing buffer for all steps, including analyte dilution.
Protocol 3: Using Bovine Serum Albumin (BSA) as a Blocking Agent
Objective: To reduce non-specific binding by blocking vacant sites on the sensor surface and shielding the analyte.
Materials:
-
SPR instrument and sensor chip
-
Running buffer
-
Bovine Serum Albumin (BSA)
-
Analyte and Ligand
Procedure:
-
Prepare the running buffer containing BSA at a concentration of 0.1% to 1.0% (w/v). For a 1% solution, dissolve 1 gram of BSA in 100 mL of running buffer.
-
Filter the BSA-containing buffer through a 0.22 µm filter to remove any aggregates.
-
Degas the buffer.
-
Equilibrate the SPR system with the BSA-containing buffer.
-
Use this buffer for the dilution of your analyte.
-
Proceed with your SPR experiment.
Protocol 4: Optimizing pH to Minimize Electrostatic NSB
Objective: To reduce charge-based non-specific binding by adjusting the pH of the running buffer.
Materials:
-
SPR instrument and sensor chip
-
A series of running buffers with different pH values (e.g., ranging from pH 6.0 to 8.0 in 0.5 pH unit increments).
-
Analyte and Ligand
Procedure:
-
Determine the isoelectric point (pI) of your analyte. The optimal buffer pH is often close to the analyte's pI to minimize its net charge.
-
Perform the NSB evaluation protocol (Protocol 1) with each of the prepared buffers.
-
Compare the sensorgrams to identify the pH that results in the lowest non-specific binding.
-
Select the optimal pH for your full SPR experiment.
pH Optimization Workflow
Protocol 5: Optimizing Salt Concentration to Minimize Electrostatic NSB
Objective: To reduce charge-based non-specific binding by increasing the ionic strength of the running buffer.
Materials:
-
SPR instrument and sensor chip
-
Running buffer
-
High-concentration stock solution of NaCl (e.g., 5 M)
-
Analyte and Ligand
Procedure:
-
Prepare a series of running buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 250 mM, 500 mM).
-
Perform the NSB evaluation protocol (Protocol 1) with each of the prepared buffers.
-
Compare the sensorgrams to identify the lowest salt concentration that effectively minimizes non-specific binding.
-
Use this optimal salt concentration in your running buffer for the full experiment. Be mindful that very high salt concentrations can sometimes affect protein stability or specific binding interactions.
Comparison with Other Non-ionic Surfactants
While this compound is widely used, other non-ionic surfactants like Triton X-100 can also be employed to reduce hydrophobic NSB. The choice between them can depend on the specific characteristics of the interacting molecules and the sensor surface.
-
Triton X-100 is a stronger, more denaturing detergent than this compound and may be more effective in disrupting strong hydrophobic interactions.
-
However, its greater propensity to disrupt protein structure means it must be used with caution.
-
Comparative studies on their adsorption properties show that both Triton X-100 and this compound adsorb to surfaces, with the amount and mechanism depending on the surface's polarity.[5][6]
A systematic comparison of different surfactants at various concentrations is recommended to determine the optimal choice for a particular experimental system.
Conclusion
The selection of an appropriate strategy to minimize non-specific binding is critical for generating high-quality, reliable SPR data. While This compound is a valuable tool for mitigating hydrophobic NSB, it is not a universal solution. For charge-driven NSB, adjusting the pH or increasing the salt concentration are often more effective strategies. BSA serves as a robust general-purpose blocking agent.
A systematic approach, beginning with an evaluation of the nature and extent of non-specific binding, is essential. By testing a range of conditions and additives, researchers can select the most effective method to minimize NSB while preserving the specific biological interaction of interest, ultimately leading to more accurate and meaningful kinetic and affinity data.
References
- 1. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 2. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. A Comparative Study on the Adsorption of Triton X-100 and this compound onto Latexes with Different Interfacial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tween 20 Versus Competitors: A Comparative Guide for In Situ Hybridization
In the landscape of molecular biology, in situ hybridization (ISH) stands as a powerful technique for localizing specific nucleic acid sequences within the contextual environment of tissues and cells. The success of this method hinges on the careful optimization of each step, with the choice of surfactant playing a pivotal role in achieving high signal-to-noise ratios. This guide provides a detailed comparison of Tween 20 and other commonly used surfactants—Triton X-100, Sodium Dodecyl Sulfate (SDS), and NP-40—in ISH applications, supported by experimental insights to inform your protocol development.
The Critical Role of Surfactants in ISH
Surfactants, or surface-active agents, are indispensable in ISH protocols for several key reasons. Their primary functions include:
-
Permeabilization: Facilitating the entry of probes and antibodies into cells and tissues by disrupting cell membranes.[1][2]
-
Reduction of Non-Specific Binding: Minimizing the background signal by preventing probes and antibodies from adhering to non-target sites.[3][4][5][6]
-
Washing: Aiding in the removal of unbound probes and reagents during post-hybridization washes to enhance signal specificity.[5][7]
The selection of an appropriate surfactant and its optimal concentration is critical, as it can significantly impact the quality of ISH results.
Comparative Performance of Surfactants in ISH
While this compound is a widely used non-ionic surfactant in various biochemical applications, including ISH, other detergents offer distinct advantages and disadvantages.[8] The following table summarizes the performance characteristics of this compound, Triton X-100, SDS, and NP-40 based on available literature.
| Surfactant | Type | Typical Concentration | Key Advantages | Potential Disadvantages |
| This compound | Non-ionic | 0.05% - 1% (v/v) | Gentle permeabilization, effective at reducing non-specific binding, commonly used in wash buffers.[5][7][9][10] | May be less effective for tissues with high lipid content. |
| Triton X-100 | Non-ionic | 0.1% - 0.5% (v/v) | Stronger permeabilizing agent than this compound, enhances probe penetration and can improve signal intensity.[1][2][4][9] | Can be harsher on tissue morphology at higher concentrations.[11] |
| SDS | Anionic | 0.1% - 1% (w/v) | Potent permeabilizing and blocking agent, effective in reducing background.[3][12][13] | Can be harsh on tissues and may denature proteins, potentially affecting morphology.[5][12] |
| NP-40 | Non-ionic | 0.1% - 1% (v/v) | Similar properties to Triton X-100, used for permeabilization and in wash buffers to reduce background.[14][15][16] | Performance can be application-dependent. |
Experimental Protocols: A Generalized Workflow
The following is a generalized protocol for chromogenic in situ hybridization on paraffin-embedded sections, highlighting the steps where different surfactants can be incorporated. Optimization of surfactant choice and concentration is recommended for specific tissues and probes.[17]
1. Deparaffinization and Rehydration:
- Immerse slides in xylene to remove paraffin.
- Rehydrate sections through a graded series of ethanol washes (100%, 95%, 70%) and finally in phosphate-buffered saline (PBS).
2. Permeabilization:
- Incubate slides in PBS containing a surfactant. Common choices include:
- 0.1% this compound in PBS for 10-15 minutes.
- 0.3% Triton X-100 in PBS for 15 minutes.[4]
- 0.1% SDS in PBS for 10 minutes.[18]
- This step may be combined with a proteinase K digestion for improved probe penetration.[18]
3. Pre-hybridization:
- Wash slides in PBS.
- Incubate slides in a pre-hybridization buffer (often containing formamide and salts) to block non-specific binding sites. Some protocols include a low concentration of surfactant in this buffer.
4. Hybridization:
- Apply the probe, diluted in hybridization buffer, to the sections.
- Incubate overnight in a humidified chamber at the appropriate temperature.
5. Post-Hybridization Washes:
- Wash slides in a series of stringent wash buffers to remove unbound probe. These washes often contain surfactants to reduce background. Examples include:
- Saline Sodium Citrate (SSC) buffer with 0.1% this compound.
- SSC buffer with 0.3% NP-40.[15]
- SSC buffer with 0.1% SDS.[19]
6. Detection:
- Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the probe's label (e.g., DIG or Biotin). The antibody dilution buffer and subsequent wash buffers typically contain 0.1% this compound.[10]
7. Visualization:
- Add a chromogenic substrate that reacts with the enzyme to produce a colored precipitate at the site of probe hybridization.
- Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
8. Dehydration and Mounting:
- Dehydrate the sections through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.
Visualizing the ISH Workflow
The following diagram illustrates the key stages of an in situ hybridization experiment and highlights where surfactants are typically employed.
In Situ Hybridization Workflow with Surfactant Steps
Conclusion
The choice of surfactant is a critical parameter in the optimization of in situ hybridization protocols. This compound is a reliable and gentle non-ionic surfactant suitable for many applications, particularly in wash buffers. For tissues that are difficult to permeabilize, a stronger non-ionic surfactant like Triton X-100 may yield better results. The anionic detergent SDS is a powerful agent for reducing background but should be used with caution due to its potential to alter tissue morphology. As with all aspects of ISH, empirical testing of different surfactants and their concentrations is essential to achieve the highest quality data for your specific research needs.
References
- 1. Triton X-100's Role in Enhancing Nucleic Acid Hybridization [eureka.patsnap.com]
- 2. fn-test.com [fn-test.com]
- 3. What is the purpose of SDS in microarray hybridization buffers - Macroarray and Microarray [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biosb.com [biosb.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Sodium dodecyl sulfate (SDS)-based whole-mount in situ hybridization of Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. EP1080228B1 - In situ hybridization method for detecting target nucleic acid - Google Patents [patents.google.com]
- 15. Fluorescent in situ hybridization (FISH) | AAT Bioquest [aatbio.com]
- 16. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing your in situ hybridization for success | CellCarta [cellcarta.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
